NSC139021
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-thiazol-2-yldiazenyl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-11-6-5-9-3-1-2-4-10(9)12(11)15-16-13-14-7-8-18-13/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMXCGDXEUDZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061566 | |
| Record name | 2-Naphthalenol, 1-(2-thiazolylazo)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147-56-4 | |
| Record name | 1-(2-Thiazolylazo)-2-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Thiazolylazo)-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Thiazolylazo)-2-naphthol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenol, 1-[2-(2-thiazolyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenol, 1-(2-thiazolylazo)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(thiazol-2-ylazo)-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
NSC139021: A Novel Therapeutic Avenue for Glioblastoma Through a RIOK2-Independent Mechanism
An In-depth Technical Guide on the Mechanism of Action of NSC139021 in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. This document elucidates the mechanism of action of this compound, a 1-[2-Thiazolylazo]-2-naphthol compound, in glioblastoma. Initially identified as a RIOK2 inhibitor, recent studies have revealed that this compound exerts its potent anti-tumor effects in glioblastoma through a RIOK2-independent pathway. This guide details the compound's impact on key cellular processes, including cell cycle progression and apoptosis, and outlines the specific signaling cascades involved. Quantitative data from key experiments are presented, alongside detailed experimental protocols and visual representations of the signaling pathways to provide a comprehensive resource for researchers in the field.
Core Mechanism of Action: A Dual Approach to Inhibit Glioblastoma Growth
This compound employs a two-pronged strategy to combat glioblastoma cell proliferation and survival. It induces cell cycle arrest at the G0/G1 phase and triggers programmed cell death (apoptosis) through the modulation of specific signaling pathways. Notably, these effects are independent of the RIOK2 protein, a previously suggested target.[1][2][3][4][5]
The primary mechanisms are:
-
Induction of Cell Cycle Arrest: this compound halts the progression of the cell cycle at the G0/G1 checkpoint by targeting the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling axis.[1][2][3][5]
-
Activation of Apoptosis: The compound promotes apoptosis in glioblastoma cells by activating the p53 signaling pathway.[1][2][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on glioblastoma cells.
Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Lines
| Cell Line | Assay | Concentration (µM) | Treatment Duration | Observed Effect |
| U118MG | Cell Proliferation | 5, 10, 15 | 72 h | Inhibition of proliferation[1][2] |
| LN-18 | Cell Proliferation | 5, 10, 15 | 72 h | Inhibition of proliferation[1][2] |
| GL261 | Cell Proliferation | 5, 10, 15 | 72 h | Inhibition of proliferation[1][2] |
| U118MG | Cell Viability (CCK-8) | 5, 10, 15 | 48 h or 72 h | Decreased cell viability[1][2] |
| LN-18 | Cell Viability (CCK-8) | 5, 10, 15 | 48 h or 72 h | Decreased cell viability[1][2] |
| GL261 | Cell Viability (CCK-8) | 5, 10, 15 | 48 h or 72 h | Decreased cell viability[1][2] |
| U118MG | Colony Formation | 5, 10, 15 | 10–14 days | Decreased colony numbers[1][2] |
| LN-18 | Colony Formation | 5, 10, 15 | 10–14 days | Decreased colony numbers[1][2] |
| GL261 | Colony Formation | 5, 10, 15 | 10–14 days | Decreased colony numbers[1][2] |
| U118MG | Cell Cycle Analysis | 5, 10, 15 | 24 h | Arrest at G0/G1 phase[2] |
| LN-18 | Cell Cycle Analysis | 5, 10, 15 | 24 h | Arrest at G0/G1 phase[2] |
| U118MG | Apoptosis (Annexin V/PI) | 5, 10, 15 | 72 h | Increased percentage of apoptotic cells[1][2] |
| LN-18 | Apoptosis (Annexin V/PI) | 5, 10, 15 | 72 h | Increased percentage of apoptotic cells[1][2] |
Table 2: In Vivo Efficacy of this compound
| Glioblastoma Model | Administration Route | Dosage (mg/kg) | Treatment Schedule | Observed Effect |
| Human U118MG xenograft | Intraperitoneal | 100 or 150 | Three times per week for 21 days | Suppressed tumor proliferation[2] |
| Mouse GL261 orthotopic | Intraperitoneal | 150 | Not specified | Significantly suppressed tumor growth[1][3] |
Signaling Pathways and Molecular Interactions
Cell Cycle Arrest via the Skp2-p27/p21-CDK2-Rb Axis
This compound initiates cell cycle arrest by downregulating the S-phase kinase-associated protein 2 (Skp2).[1] This leads to the accumulation of the cyclin-dependent kinase inhibitors p27 and p21.[1][6] These proteins, in turn, inhibit the activity of the Cyclin E/CDK2 complex. The subsequent decrease in the hyperphosphorylation of the retinoblastoma protein (Rb) prevents its dissociation from the E2F transcription factor.[1][6] This complex remains bound to DNA, thereby inhibiting the transcription of genes required for the G1/S phase transition.
Caption: this compound-induced cell cycle arrest pathway.
Apoptosis Induction via p53 Activation
This compound also triggers apoptosis by activating the p53 signaling pathway.[1][2][3][5] This leads to an upregulation of the pro-apoptotic protein Bax and the activation of executioner caspases, such as cleaved caspase 3, ultimately resulting in programmed cell death.[1][2][3][5]
References
- 1. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-EPMC8470931 - RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis. - OmicsDI [omicsdi.org]
- 5. [PDF] RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
The Molecular Target of NSC139021: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC139021, a small molecule 1-[2-Thiazolylazo]-2-naphthol, has demonstrated significant anti-neoplastic properties. Initially identified as an inhibitor of the atypical protein kinase RIOK2, subsequent research in glioblastoma has revealed a more nuanced mechanism of action. This guide delineates the current understanding of this compound's molecular target, focusing on the signaling pathways it modulates to exert its anti-tumor effects. It has been demonstrated that the potent anti-proliferative and pro-apoptotic effects of this compound in glioblastoma are mediated through the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling axis, independent of RIOK2 inhibition.[1][2][3] This document provides a detailed overview of the experimental evidence, quantitative data, and methodologies that have elucidated this primary molecular target.
Primary Molecular Target: The Skp2-Mediated Cell Cycle and Apoptotic Pathways
Contrary to initial hypotheses, the anti-tumor activity of this compound in glioblastoma is not attributed to the inhibition of RIOK2.[2][3] Instead, the compound's efficacy stems from its ability to induce cell cycle arrest and apoptosis by targeting key regulators of the G1/S phase transition. The central mechanism involves the downregulation of S-phase kinase-associated protein 2 (Skp2), a critical component of the SCF (SKP1-CUL1-F-box protein) ubiquitin ligase complex.[1]
The inhibition of Skp2 by this compound initiates a signaling cascade that culminates in cell cycle arrest and apoptosis:
-
Skp2 Downregulation: this compound decreases the protein and mRNA expression levels of Skp2.[1]
-
Accumulation of p27 and p21: Skp2 is responsible for the ubiquitination and subsequent degradation of the cyclin-dependent kinase inhibitors (CKIs) p27 and p21. The reduction in Skp2 levels leads to the accumulation of these proteins.[1][4]
-
Inhibition of CDK2/Cyclin E Complex: The accumulated p27 and p21 bind to and inhibit the activity of the Cyclin E/CDK2 complex, a key driver of the G1/S phase transition.[1][4]
-
Hypophosphorylation of Rb and E2F Inhibition: The inhibition of CDK2 activity prevents the hyperphosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing it from activating the transcription of genes required for S-phase entry.[1][4]
-
G0/G1 Cell Cycle Arrest: This cascade of events effectively blocks cells from progressing from the G0/G1 phase to the S phase of the cell cycle.[1][2]
-
Activation of p53-Dependent Apoptosis: The cell cycle arrest induced by this compound is coupled with the activation of the p53 signaling pathway, leading to an increase in the levels of pro-apoptotic proteins such as Bax and cleaved caspase 3, ultimately triggering programmed cell death.[2][5]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on glioblastoma cells.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
| U118MG | Cell Viability | IC50 | Not explicitly stated in search results | [1][2] |
| LN-18 | Cell Viability | IC50 | Not explicitly stated in search results | [1][2] |
| GL261 | Cell Viability | IC50 | Not explicitly stated in search results | [2] |
Table 2: In Vivo Anti-tumor Activity of this compound
| Glioblastoma Model | Administration Route | Dosage | Outcome | Reference |
| Human U118MG Xenograft | Intraperitoneal | 100 or 150 mg/kg | Significant suppression of tumor growth | [6] |
| Mouse GL261 Xenograft | Intraperitoneal | 150 mg/kg | Significant suppression of tumor growth | [2] |
Key Experimental Protocols
The elucidation of this compound's molecular target involved several key experimental methodologies.
Cell Viability and Proliferation Assays
-
Methodology: Glioblastoma cell lines (e.g., U118MG, LN-18, GL261) are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). Cell viability is typically assessed using a Cell Counting Kit-8 (CCK-8) or MTT assay, which measures mitochondrial metabolic activity as an indicator of viable cells. The half-maximal inhibitory concentration (IC50) is then calculated.
Western Blot Analysis
-
Methodology: To determine the effect of this compound on protein expression, glioblastoma cells are treated with the compound for various times and concentrations. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for Skp2, p27, p21, Cyclin E, CDK2, Rb, p-Rb, p53, Bax, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin). The protein bands are visualized using chemiluminescence.
Quantitative Real-Time PCR (qPCR)
-
Methodology: To assess changes in mRNA levels, total RNA is extracted from this compound-treated and control cells. The RNA is reverse-transcribed into cDNA, and qPCR is performed using primers specific for the genes of interest (e.g., SKP2, CDKN1A (p21), CDKN1B (p27)). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
Cell Cycle Analysis
-
Methodology: Glioblastoma cells are treated with this compound, harvested, and fixed in ethanol. The fixed cells are then stained with propidium iodide (PI), a fluorescent dye that binds to DNA. The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assay
-
Methodology: Apoptosis is quantified using an Annexin V-FITC/PI apoptosis detection kit. Cells are treated with this compound, harvested, and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Studies
-
Methodology: Human (e.g., U118MG) or mouse (e.g., GL261) glioblastoma cells are subcutaneously or orthotopically implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control. Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors are excised and weighed.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in glioblastoma.
Experimental Workflow for Target Validation
Caption: Experimental workflow for validating the molecular target of this compound.
Conclusion
The compelling body of evidence indicates that the primary molecular target of this compound in glioblastoma is the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway. By downregulating Skp2, this compound triggers a cascade of events that lead to G0/G1 cell cycle arrest and p53-mediated apoptosis. This mechanism is independent of the initially proposed target, RIOK2. These findings position this compound as a promising therapeutic agent for glioblastoma and underscore the importance of the Skp2 pathway as a viable target for anti-cancer drug development. Further research may focus on optimizing the delivery of this compound to enhance its therapeutic index and exploring its efficacy in other cancer types characterized by Skp2 overexpression.
References
- 1. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. S-EPMC8470931 - RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis. - OmicsDI [omicsdi.org]
- 6. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis [mdpi.com]
NSC139021-Induced Apoptosis via the p53 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC139021, identified as 1-[2-Thiazolylazo]-2-naphthol, is a small molecule inhibitor that has demonstrated significant anti-tumor effects in various cancer models, notably in glioblastoma.[1][2][3][4][5] While initially investigated as a RIOK2 inhibitor, recent studies have elucidated that its anti-proliferative and apoptotic effects in glioblastoma are independent of RIOK2 activity.[1][3] This guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, with a specific focus on its activation of the p53 signaling pathway. The content herein synthesizes key experimental findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the signaling cascade.
Mechanism of Action: p53-Dependent Apoptosis
This compound exerts its anti-cancer effects by inducing cell cycle arrest and triggering programmed cell death (apoptosis).[1][3] The apoptotic process initiated by this compound is intrinsically linked to the activation of the p53 tumor suppressor protein.[1] Treatment of glioblastoma cells with this compound leads to a dose-dependent upregulation of p53 protein expression.[1] The activation of p53 is a critical event that subsequently initiates a downstream cascade of molecular events culminating in apoptosis.[1][6]
The proposed mechanism involves the stabilization and accumulation of p53, which then acts as a transcription factor to regulate the expression of apoptosis-related genes.[7][] Key among these are the members of the Bcl-2 family. This compound treatment has been shown to increase the expression of the pro-apoptotic protein Bax.[1][3] The upregulation of Bax, a direct transcriptional target of p53, is a crucial step in the intrinsic apoptotic pathway.[6] This is accompanied by the activation of executioner caspases, such as cleaved caspase-3, which are the ultimate effectors of apoptosis.[1][3]
Furthermore, the induction of apoptosis by this compound is preceded by cell cycle arrest at the G0/G1 phase.[1] This cell cycle blockade is mediated by the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway.[1] this compound decreases the protein level of Skp2, leading to the accumulation of the cyclin-dependent kinase inhibitors p27 and p21.[1][9] This, in turn, inhibits CDK2 activity, preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby arresting the cell cycle.[1][9] This G1/S checkpoint arrest provides a window for the subsequent activation of the p53-mediated apoptotic program.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in inhibiting cell proliferation and inducing apoptosis in glioblastoma cell lines.
Table 1: Effect of this compound on Glioblastoma Cell Viability (CCK-8 Assay)
| Cell Line | Treatment Duration | This compound Concentration (µM) | % Decrease in Cell Viability |
| U118MG | 48h | 5 | Data not specified |
| 10 | Data not specified | ||
| 15 | Data not specified | ||
| 72h | 5 | Data not specified | |
| 10 | Data not specified | ||
| 15 | Data not specified | ||
| LN-18 | 48h | 5 | Data not specified |
| 10 | Data not specified | ||
| 15 | Data not specified | ||
| 72h | 5 | Data not specified | |
| 10 | Data not specified | ||
| 15 | Data not specified | ||
| GL261 | 48h | 5 | Data not specified |
| 10 | Data not specified | ||
| 15 | Data not specified | ||
| 72h | 5 | Data not specified | |
| 10 | Data not specified | ||
| 15 | Data not specified |
Note: The source indicates that cell viabilities were decreased after this compound treatment in a dose- and time-dependent manner, but specific percentages of decrease are not provided in the abstract.[1][10]
Table 2: Effect of this compound on Glioblastoma Colony Formation
| Cell Line | This compound Concentration (µM) | Observation |
| U118MG | 5 | Decreased colony numbers |
| 10 | Decreased colony numbers | |
| 15 | Decreased colony numbers | |
| LN-18 | 5 | Decreased colony numbers |
| 10 | Decreased colony numbers | |
| 15 | Decreased colony numbers | |
| GL261 | 5 | Decreased colony numbers |
| 10 | Decreased colony numbers | |
| 15 | Decreased colony numbers |
Note: Colony numbers were decreased after treatment for 10-14 days.[1][10]
Table 3: this compound-Induced Apoptosis in Glioblastoma Cells (Annexin V-FITC/PI Staining)
| Cell Line | This compound Concentration (µM) | Treatment Duration | % Apoptotic Cells (Q2 + Q3) |
| U118MG | 5 | 72h | Significantly increased |
| 10 | 72h | Significantly increased | |
| 15 | 72h | Significantly increased | |
| LN-18 | 5 | 72h | Significantly increased |
| 10 | 72h | Significantly increased | |
| 15 | 72h | Significantly increased |
Note: The source states a significant, dose-dependent increase in the percentage of apoptotic cells, but does not provide the exact numerical values in the abstract.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (CCK-8 Assay)
This protocol is adapted for assessing the effect of this compound on the viability of glioblastoma cells.[10][11]
Materials:
-
Glioblastoma cell lines (e.g., U118MG, LN-18, GL261)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed exponentially growing glioblastoma cells into 96-well plates at a density of 2 x 10^4 cells/mL in a final volume of 100 µL per well.[10]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 5, 10, 15 µM) and an equivalent amount of DMSO as a vehicle control.[10]
-
Incubation: Incubate the treated cells for the desired time periods (e.g., 24, 48, or 72 hours).[10]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[10]
-
Final Incubation: Incubate the plates for 2 hours in the dark.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol outlines the detection and quantification of apoptotic cells following this compound treatment.[12][13][14][15]
Materials:
-
Glioblastoma cell lines
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed glioblastoma cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 5, 10, 15 µM) for a specified duration (e.g., 72 hours).[1]
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15]
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis for p53 and Apoptosis-Related Proteins
This protocol is for the detection of changes in protein expression in the p53 signaling pathway.[16][17][18][19][20]
Materials:
-
Glioblastoma cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat glioblastoma cells with this compound for the desired time (e.g., 24 hours).[1] Lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the this compound-induced p53 signaling pathway and a general experimental workflow.
Caption: this compound induced p53 signaling pathway leading to apoptosis.
Caption: General experimental workflow for investigating this compound effects.
References
- 1. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis | Semantic Scholar [semanticscholar.org]
- 3. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-EPMC8470931 - RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis. - OmicsDI [omicsdi.org]
- 5. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis. | Sigma-Aldrich [sigmaaldrich.cn]
- 6. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis [mdpi.com]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. benchchem.com [benchchem.com]
- 17. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-depth Technical Guide to NSC139021-Induced G0/G1 Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the G0/G1 cell cycle arrest induced by NSC139021, a potential chemotherapeutic agent. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the detailed knowledge required to understand and potentially utilize this compound in pre-clinical and clinical research. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core signaling pathways and workflows.
Core Mechanism of Action
This compound induces cell cycle arrest at the G0/G1 phase in glioblastoma cells by targeting the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway.[1] The primary mechanism involves the downregulation of S-phase kinase-associated protein 2 (Skp2), a component of the SCF (SKP1-CUL1-F-box protein) ubiquitin ligase complex.[1][2] This leads to the accumulation of the cyclin-dependent kinase inhibitors (CKIs) p27Kip1 and p21Cip1.[2] These inhibitors then suppress the activity of the Cyclin E/CDK2 complex, preventing the phosphorylation of the retinoblastoma protein (pRb).[2] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby inhibiting the transcription of genes required for S-phase entry and leading to cell cycle arrest at the G1/S checkpoint.[2]
In addition to inducing cell cycle arrest, this compound also triggers apoptosis in glioblastoma cells.[1] This is achieved through the activation of the p53 signaling pathway, leading to increased levels of the pro-apoptotic protein Bax and cleaved caspase-3.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on glioblastoma cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cells
| Cell Line | Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| U118MG | Control (DMSO) | ~20% | - | - |
| 5 µM this compound | Increased | Decreased | Decreased | |
| 10 µM this compound | Increased | Decreased | Decreased | |
| 15 µM this compound | ~80% | Decreased | Decreased | |
| LN-18 | Control (DMSO) | ~40% | - | - |
| 5 µM this compound | Increased | Decreased | Decreased | |
| 10 µM this compound | Increased | Decreased | Decreased | |
| 15 µM this compound | ~70% | Decreased | Decreased |
Data extracted from a study by Yu et al. (2021).[1] The exact percentages for S and G2/M phases and for the 5 and 10 µM concentrations were presented graphically and are described here qualitatively.
Table 2: Effect of this compound on Key Cell Cycle Regulatory Proteins
| Cell Line | Treatment (24h) | Skp2 | p27Kip1 | p21Cip1 | Cyclin E | CDK2 | p53 |
| U118MG | 5 µM this compound | Downregulated | Upregulated | Upregulated | Downregulated | Downregulated | Upregulated |
| 10 µM this compound | Downregulated | Upregulated | Upregulated | Downregulated | Downregulated | Upregulated | |
| 15 µM this compound | Downregulated | Upregulated | Upregulated | Downregulated | Downregulated | Upregulated | |
| LN-18 | 5 µM this compound | Downregulated | Upregulated | Upregulated | Downregulated | Downregulated | Upregulated |
| 10 µM this compound | Downregulated | Upregulated | Upregulated | Downregulated | Downregulated | Upregulated | |
| 15 µM this compound | Downregulated | Upregulated | Upregulated | Downregulated | Downregulated | Upregulated |
This table summarizes the observed changes in protein levels following this compound treatment as determined by Western blot analysis.[1][2]
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment (72h) | Percentage of Apoptotic Cells |
| U118MG | 5 µM this compound | Increased |
| 10 µM this compound | Increased | |
| 15 µM this compound | Significantly Increased | |
| LN-18 | 5 µM this compound | Increased |
| 10 µM this compound | Increased | |
| 15 µM this compound | Significantly Increased |
Data from flow cytometry analysis with Annexin V-FITC/PI staining. The increase was dose-dependent.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
Human glioblastoma cell lines U-118 MG and LN-18 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 4.5 g/L glucose, 4 mM L-glutamine, 1.5 g/L sodium bicarbonate, and 1.0 mM sodium pyruvate.[3] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Plate cells and treat with desired concentrations of this compound or DMSO (vehicle control) for the specified duration.
-
Harvesting: Harvest cells by trypsinization, then wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol and add dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µl of a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Skp2, p27, p21, Cyclin E, CDK2, p53, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay by Annexin V-FITC/PI Staining
-
Cell Preparation and Treatment: Culture and treat cells with this compound as described above.
-
Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Visualizations
The following diagrams illustrate the signaling pathway and experimental workflows.
Caption: this compound signaling pathway leading to G0/G1 arrest and apoptosis.
Caption: Experimental workflow for cell cycle analysis.
Caption: General workflow for Western blot analysis.
References
Preclinical Profile of NSC139021: A Novel Investigational Agent for Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
NSC139021, chemically identified as 1-[2-Thiazolylazo]-2-naphthol, has emerged as a promising small molecule inhibitor with demonstrated anti-proliferative effects in prostate cancer cells.[1][2] This compound was initially identified as a potent inhibitor of ERG-positive prostate cancer cell growth.[1] Subsequent research has elucidated its mechanism of action, which involves the direct targeting of the atypical protein kinase RIOK2, leading to ribosomal stress and inhibition of tumor cell proliferation.[1][2][3] While extensive mechanistic studies have also been conducted in glioblastoma models, the foundational preclinical data points to its potential as a therapeutic agent for prostate cancer. This document provides a comprehensive overview of the preclinical data available for this compound, with a focus on its activity relevant to prostate cancer research.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of RIOK2, a member of the RIO (right open reading frame) family of atypical protein kinases.[1] RIOK2 is implicated in ribosome biogenesis, and its inhibition by this compound induces ribosomal stress, a key factor in its anti-proliferative activity in prostate cancer cells.[1]
Interestingly, studies in glioblastoma have revealed a broader mechanistic profile for this compound, where it induces cell cycle arrest and apoptosis through the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway.[1][2][3] This dual mechanism, targeting both ribosome biogenesis and cell cycle regulation, underscores the compound's potential for robust anti-cancer activity.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound. While some of the detailed characterization was performed in glioblastoma cell lines, it provides a strong indication of the compound's general anti-cancer properties and potency.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Concentration Range | Result | Reference |
| ERG-positive Prostate Cancer Cells | Prostate Cancer | Proliferation Assay | Growth Inhibition | Not Specified | Significant Inhibition | [1] |
| U118MG | Glioblastoma | CCK-8 Assay | Cell Viability | 5, 10, 15 µM | Dose- and time-dependent decrease | [1] |
| LN-18 | Glioblastoma | CCK-8 Assay | Cell Viability | 5, 10, 15 µM | Dose- and time-dependent decrease | [1] |
| GL261 | Glioblastoma (murine) | CCK-8 Assay | Cell Viability | 5, 10, 15 µM | Dose- and time-dependent decrease | [1] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Tumor Type | Treatment | Dosing Schedule | Endpoint | Result | Reference |
| Nude Mice | U118MG Glioblastoma Xenograft | This compound (100 or 150 mg/kg, i.p.) | Three times per week for 21 days | Tumor Growth | Significant suppression of tumor growth | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Cell Proliferation and Viability Assays
-
Crystal Violet Assay:
-
Seed cells in 96-well plates at a density of 2 × 10^4 cells/mL.
-
After 24 hours of incubation, treat cells with desired concentrations of this compound or DMSO as a vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, or 72 hours).
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Stain with 0.1% crystal violet solution.
-
Wash away excess stain and solubilize the stained cells with 10% acetic acid.
-
Measure the absorbance at a wavelength of 590 nm.
-
-
CCK-8 Assay:
-
Seed cells in 96-well plates as described for the crystal violet assay.
-
Treat with this compound or DMSO control for the specified durations.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at a wavelength of 450 nm.[1]
-
Western Blot Analysis
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
In Vivo Xenograft Studies
-
Establish xenograft models by subcutaneously inoculating cancer cells (e.g., U118MG) into the flanks of immunocompromised mice (e.g., nude mice).
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer this compound via intraperitoneal (i.p.) injection at specified doses (e.g., 100 or 150 mg/kg) and schedule (e.g., three times per week).[1]
-
Administer vehicle control (e.g., DMSO) to the control group.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: this compound inhibits RIOK2 and Skp2, leading to cell cycle arrest and apoptosis.
Caption: A stepwise workflow for the preclinical assessment of this compound.
Conclusion and Future Directions
The preclinical data for this compound strongly support its continued investigation as a potential therapeutic agent for prostate cancer. Its defined mechanism of action, targeting RIOK2-mediated ribosome biogenesis, and its broader effects on cell cycle regulation provide a solid rationale for its anti-tumor activity. The in vitro and in vivo studies, although partially conducted in other cancer types, demonstrate a favorable pharmacological profile with significant anti-proliferative and tumor-suppressive effects.
Future preclinical studies should focus on a comprehensive evaluation of this compound in a panel of prostate cancer cell lines, including androgen-sensitive and castration-resistant models. Further in vivo studies using orthotopic and patient-derived xenograft (PDX) models of prostate cancer will be critical to validate its efficacy in clinically relevant settings. Additionally, detailed pharmacokinetic and pharmacodynamic studies will be necessary to optimize dosing and treatment schedules for potential clinical translation. The exploration of this compound in combination with standard-of-care therapies for prostate cancer could also unveil synergistic effects and provide new avenues for treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NSC139021 in Inhibiting Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC139021, a small molecule compound, has emerged as a potent inhibitor of cancer cell proliferation, particularly in glioblastoma. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in inducing cell cycle arrest and apoptosis. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers in oncology and drug discovery.
Introduction
Glioblastoma is an aggressive and highly proliferative primary brain tumor with limited effective therapeutic options. The need for novel therapeutic agents that can effectively target the molecular machinery driving glioblastoma cell proliferation is paramount. This compound has been identified as a promising anti-cancer agent. Initially investigated for its activity against prostate cancer, its efficacy in glioblastoma has been a subject of recent research. This document synthesizes the current understanding of this compound's anti-proliferative effects, with a focus on its molecular targets and signaling pathways.
Mechanism of Action
This compound exerts its anti-proliferative effects through a dual mechanism involving the induction of cell cycle arrest and the activation of apoptosis.[1][2] This is achieved by modulating two critical signaling pathways: the Skp2-p27/p21-Cyclin E/CDK2-pRb pathway and the p53 signaling pathway.[1][2]
Induction of G0/G1 Cell Cycle Arrest
This compound treatment leads to a significant arrest of glioblastoma cells in the G0/G1 phase of the cell cycle.[1] This is initiated by the downregulation of S-phase kinase-associated protein 2 (Skp2).[1] Skp2 is an E3 ubiquitin ligase that targets the cyclin-dependent kinase (CDK) inhibitors p27 and p21 for proteasomal degradation.[1] By inhibiting Skp2, this compound leads to the accumulation of p27 and p21.[1] These proteins, in turn, inhibit the activity of the Cyclin E/CDK2 complex, a key regulator of the G1/S phase transition.[1] The inhibition of Cyclin E/CDK2 prevents the phosphorylation of the retinoblastoma protein (pRb), which then remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry.[1]
Activation of Apoptosis
In addition to inducing cell cycle arrest, this compound also triggers programmed cell death, or apoptosis, in glioblastoma cells.[1][2] This is primarily achieved through the activation of the p53 signaling pathway.[1][2] Treatment with this compound leads to an upregulation of p53 protein levels.[1] Activated p53 then promotes the expression of pro-apoptotic proteins such as Bax and facilitates the activation of executioner caspases, including cleaved caspase-3, ultimately leading to cell death.[1][2]
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound in inhibiting glioblastoma cell proliferation.
Caption: Experimental workflow for investigating the anti-proliferative effects of this compound.
Quantitative Data Summary
The anti-proliferative effects of this compound on glioblastoma cell lines have been quantified through various assays. The following tables summarize the key findings.
Table 1: Effect of this compound on Glioblastoma Cell Viability (CCK-8 Assay)
| Cell Line | Concentration (µM) | Treatment Time (h) | % Inhibition (Relative to DMSO control) |
| U118MG | 5 | 48 | Data not explicitly quantified |
| 10 | 48 | Data not explicitly quantified | |
| 15 | 48 | Data not explicitly quantified | |
| 5 | 72 | Significant decrease | |
| 10 | 72 | Significant decrease | |
| 15 | 72 | Significant decrease | |
| LN-18 | 5 | 48 | Data not explicitly quantified |
| 10 | 48 | Data not explicitly quantified | |
| 15 | 48 | Data not explicitly quantified | |
| 5 | 72 | Significant decrease | |
| 10 | 72 | Significant decrease | |
| 15 | 72 | Significant decrease | |
| GL261 | 5 | 48 | Data not explicitly quantified |
| 10 | 48 | Data not explicitly quantified | |
| 15 | 48 | Data not explicitly quantified | |
| 5 | 72 | Significant decrease | |
| 10 | 72 | Significant decrease | |
| 15 | 72 | Significant decrease |
Note: While the primary study mentions a dose- and time-dependent inhibition, specific percentage values for inhibition at each concentration and time point were not provided in a tabular format.[1]
Table 2: Effect of this compound on Glioblastoma Cell Cycle Distribution
| Cell Line | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| U118MG | 0 (DMSO) | ~45% | ~35% | ~20% |
| 5 | Increased | Decreased | Decreased | |
| 10 | Increased | Decreased | Decreased | |
| 15 | Increased | Decreased | Decreased | |
| LN-18 | 0 (DMSO) | ~50% | ~30% | ~20% |
| 5 | Increased | Decreased | Decreased | |
| 10 | Increased | Decreased | Decreased | |
| 15 | Increased | Decreased | Decreased |
Note: The study reports a significant increase in the G0/G1 phase population and a decrease in the S and G2/M phase populations in a dose-dependent manner. Exact percentages were presented in graphical format in the source study.[1]
Table 3: Effect of this compound on Key Regulatory Protein Expression (Western Blot)
| Cell Line | Protein | Concentration (µM) | Change in Expression (Relative to DMSO control) |
| U118MG & LN-18 | Skp2 | 5, 10, 15 | Dose-dependent decrease |
| p27 | 5, 10, 15 | Dose-dependent increase | |
| p21 | 5, 10, 15 | Dose-dependent increase | |
| Cyclin E | 5, 10, 15 | Dose-dependent decrease | |
| CDK2 | 5, 10, 15 | Dose-dependent decrease | |
| p53 | 5, 10, 15 | Dose-dependent increase | |
| Bax | 5, 10, 15 | Dose-dependent increase | |
| Cleaved Caspase-3 | 5, 10, 15 | Dose-dependent increase |
Note: The changes in protein expression were observed to be dose-dependent. The source material provides representative western blot images and densitometry graphs.[1]
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed glioblastoma cells (U118MG, LN-18, or GL261) in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 15 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the treated cells for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Colony Formation Assay
-
Cell Seeding: Seed a low density of glioblastoma cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with this compound at the desired concentrations.
-
Incubation: Incubate the plates for 10-14 days, changing the medium every 2-3 days.
-
Fixation: After the incubation period, wash the colonies with PBS and fix them with 4% paraformaldehyde for 15 minutes.
-
Staining: Stain the colonies with 0.1% crystal violet solution for 20 minutes.
-
Washing and Drying: Wash the plates with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as clusters of >50 cells) in each well.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed glioblastoma cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
Propidium Iodide (PI) Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blotting
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Skp2, p27, p21, Cyclin E, CDK2, p53, Bax, Cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent for glioblastoma by effectively inhibiting cell proliferation through the induction of G0/G1 cell cycle arrest and apoptosis. Its mechanism of action, centered on the modulation of the Skp2-p27/p21-Cyclin E/CDK2-pRb and p53 pathways, presents a compelling rationale for its further development. The data and protocols outlined in this guide provide a solid foundation for researchers to build upon in the ongoing effort to translate this promising molecule into a clinical reality for glioblastoma patients.
References
- 1. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NSC139021: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC139021, identified as 1-[2-Thiazolylazo]-2-naphthol, is a small molecule that has garnered significant interest in oncological research. Initially characterized as an inhibitor of RIO Kinase 2 (RIOK2), subsequent studies have revealed a more complex mechanism of action, particularly in the context of glioblastoma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a detailed summary of its effects on various cancer cell lines, an exploration of its signaling pathways, and a compilation of key experimental protocols. The information is presented to support further research and drug development efforts centered on this promising compound.
Chemical Structure and Physicochemical Properties
This compound is an azo dye with the chemical name 1-[2-Thiazolylazo]-2-naphthol. Its structure consists of a thiazole ring linked to a naphthol ring system via an azo group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉N₃OS | [1] |
| Molecular Weight | 255.3 g/mol | [1] |
| Appearance | Red powder | [2] |
| Melting Point | 135.0-142.0 °C | [2] |
| Boiling Point | 464.8 °C at 760 mmHg | [3] |
| Solubility | Soluble in DMSO and methanol (10 mg/mL) | [3][4] |
| Storage | Store at 2-8°C. Solutions in DMSO can be stored at -20°C for up to one month. | [3][5] |
| CAS Number | 1147-56-4 | [1] |
Biological Activity and Quantitative Data
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines. While initially identified as a high-affinity RIOK2 inhibitor, its activity in glioblastoma appears to be independent of this target.
Table 2: In Vitro Biological Activity of this compound
| Cancer Type | Cell Line(s) | Parameter | Value | RIOK2 Dependence | Source(s) |
| Prostate Cancer | VCaP (ERG-positive) | IC₅₀ (Cell Growth) | 169 nM | Dependent | [5] |
| Prostate Cancer | VCaP (ERG-positive) | IC₅₀ (ERG Protein Inhibition) | 315 nM | Dependent | [5] |
| Glioblastoma | U118MG, LN-18, GL261 | Inhibition of Cell Proliferation | Significant at 5, 10, 15 µM | Independent | [6] |
| Binding Affinity | RIOK2 | K_d | 200 nM | N/A | [5] |
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound is multifaceted and appears to be context-dependent.
RIOK2-Dependent Pathway in ERG-Positive Prostate Cancer
In ERG-positive prostate cancer, this compound is reported to directly bind to RIOK2, an atypical kinase involved in ribosome biogenesis. This interaction leads to the inhibition of ERG protein expression and subsequent suppression of cancer cell growth.[5]
RIOK2-Independent Pathway in Glioblastoma
In contrast, studies on glioblastoma cell lines have shown that the anti-tumor effects of this compound are independent of RIOK2.[6] In this context, this compound induces cell cycle arrest at the G0/G1 phase and promotes apoptosis through two primary signaling pathways:
-
Skp2-p27/p21-Cyclin E/CDK2-pRb Pathway: this compound downregulates the S-phase kinase-associated protein 2 (Skp2), leading to the accumulation of the cyclin-dependent kinase inhibitors p27 and p21. This, in turn, inhibits the Cyclin E/CDK2 complex, preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby arresting the cell cycle at the G1/S checkpoint.[6][7]
-
p53 Signaling Pathway: this compound activates the p53 tumor suppressor pathway, leading to an increase in the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, ultimately triggering apoptosis.[6][7]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological effects of this compound.
Cell Viability Assay (CCK-8)
This assay measures cell proliferation and cytotoxicity.
-
Cell Seeding: Plate glioblastoma cells (e.g., U118MG, LN-18) in 96-well plates at a density of 2 x 10⁴ cells/mL and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 5, 10, 15 µM) or DMSO as a vehicle control for 24, 48, or 72 hours.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: Seed a low density of cells in 6-well plates.
-
Treatment: Treat with this compound for a specified period (e.g., 10-14 days), allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a solution like 4% paraformaldehyde and stain with crystal violet.
-
Quantification: Count the number of visible colonies.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells and treat with this compound for 24 hours.
-
Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
References
- 1. corefacilities.iss.it [corefacilities.iss.it]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-EPMC8470931 - RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis. - OmicsDI [omicsdi.org]
- 7. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
NSC139021 Experimental Protocol for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC139021, identified as 1-[2-Thiazolylazo]-2-naphthol, is a small molecule inhibitor initially recognized for its activity against the atypical protein kinase RIOK2. Subsequent research has revealed its potent anti-tumor effects in glioblastoma, independent of RIOK2 inhibition.[1] This compound induces cell cycle arrest at the G0/G1 phase and promotes apoptosis by modulating the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway and activating the p53 signaling pathway.[1][2] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-tumor effects through a dual mechanism involving the induction of cell cycle arrest and the activation of apoptosis. The compound downregulates S-phase kinase-associated protein 2 (Skp2), leading to the accumulation of the cyclin-dependent kinase inhibitors p27 and p21. This accumulation inhibits the activity of the Cyclin E/CDK2 complex, preventing the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry and causing cell cycle arrest at the G0/G1 phase.[1][2] Concurrently, this compound activates the p53 signaling pathway, leading to an increased expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, ultimately resulting in programmed cell death.[1]
Experimental Protocols
The following protocols are based on studies conducted on human glioblastoma cell lines U118MG and LN-18, and the murine glioblastoma cell line GL261.[1]
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of glioblastoma cells.
Workflow:
Materials:
-
Glioblastoma cell lines (e.g., U118MG, LN-18, GL261)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 5, 10, and 15 µM. A vehicle control (DMSO) should be prepared at a concentration equivalent to the highest concentration of this compound used.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the cells for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Data:
| Cell Line | Treatment Duration | This compound (µM) | Cell Viability (%) |
| U118MG | 48h | 5 | ~80% |
| 10 | ~60% | ||
| 15 | ~40% | ||
| 72h | 5 | ~60% | |
| 10 | ~35% | ||
| 15 | ~20% | ||
| LN-18 | 48h | 5 | ~85% |
| 10 | ~65% | ||
| 15 | ~45% | ||
| 72h | 5 | ~65% | |
| 10 | ~40% | ||
| 15 | ~25% | ||
| GL261 | 48h | 5 | ~75% |
| 10 | ~55% | ||
| 15 | ~35% | ||
| 72h | 5 | ~55% | |
| 10 | ~30% | ||
| 15 | ~15% | ||
| Data are approximate values derived from published graphs.[1] |
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Allow cells to adhere for 24 hours.
-
Treat cells with this compound at final concentrations of 5, 10, and 15 µM for 48 hours.
-
Replace the treatment medium with fresh complete culture medium.
-
Incubate the plates for 10-14 days, changing the medium every 3 days, until visible colonies are formed.
-
Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Quantitative Data:
| Cell Line | This compound (µM) | Relative Colony Formation (%) |
| U118MG | 5 | ~60% |
| 10 | ~30% | |
| 15 | ~10% | |
| LN-18 | 5 | ~70% |
| 10 | ~40% | |
| 15 | ~15% | |
| GL261 | 5 | ~50% |
| 10 | ~20% | |
| 15 | ~5% | |
| Data are approximate values derived from published graphs.[1] |
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Synchronize cells by serum starvation for 24 hours.
-
Replace the medium with complete culture medium and treat with this compound (5, 10, 15 µM) or vehicle control for 24 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Quantitative Data:
| Cell Line | This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| U118MG | 0 (Control) | ~55% | ~30% | ~15% |
| 5 | ~65% | ~20% | ~15% | |
| 10 | ~75% | ~15% | ~10% | |
| 15 | ~80% | ~10% | ~10% | |
| LN-18 | 0 (Control) | ~60% | ~25% | ~15% |
| 5 | ~70% | ~18% | ~12% | |
| 10 | ~78% | ~12% | ~10% | |
| 15 | ~85% | ~8% | ~7% | |
| Data are approximate values derived from published graphs.[1] |
Apoptosis Assay
This assay utilizes Annexin V-FITC and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Seed cells in 6-well plates and treat with this compound (5, 10, 15 µM) or vehicle control for 72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Quantitative Data:
| Cell Line | This compound (µM) | Apoptotic Cells (%) |
| U118MG | 0 (Control) | ~5% |
| 5 | ~15% | |
| 10 | ~25% | |
| 15 | ~40% | |
| LN-18 | 0 (Control) | ~4% |
| 5 | ~12% | |
| 10 | ~20% | |
| 15 | ~35% | |
| Data are approximate values derived from published graphs and include both early and late apoptotic cells.[1] |
Western Blot Analysis
This protocol is used to detect changes in the expression levels of proteins involved in the cell cycle and apoptosis signaling pathways.
Procedure:
-
Seed cells in 6-well plates and treat with this compound (5, 10, 15 µM) or vehicle control for the desired time (e.g., 6h or 24h).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Skp2, p27, p21, Cyclin E, CDK2, p53, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
Quantitative Data (Relative Protein Expression):
| Target Protein | Cell Line | This compound (15 µM) Fold Change vs. Control |
| Skp2 | U118MG | ~0.4-fold |
| p27 | U118MG | ~2.5-fold |
| p21 | U118MG | ~3.0-fold |
| Cyclin E | U118MG | ~0.3-fold |
| CDK2 | U118MG | ~0.5-fold |
| p53 | U118MG | ~2.0-fold |
| Data are approximate values derived from published graphs and represent changes after 6-24 hours of treatment.[1] |
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for the in vitro investigation of this compound. By following these methodologies, researchers can effectively assess the compound's anti-proliferative, cell cycle-modulating, and pro-apoptotic activities in various cancer cell lines. The provided quantitative data serves as a benchmark for expected outcomes in glioblastoma cell lines. These studies are essential for elucidating the therapeutic potential of this compound and advancing its development as a novel anti-cancer agent.
References
Application Notes and Protocols for NSC139021 in Glioblastoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: NSC139021, identified as 1-[2-Thiazolylazo]-2-naphthol, is a small molecule inhibitor that has demonstrated significant anti-tumor effects in glioblastoma cell lines.[1][2] Initially investigated as a RIOK2 inhibitor, its efficacy in glioblastoma has been shown to be independent of RIOK2 activity.[1][2][3] Instead, this compound exerts its anti-proliferative and pro-apoptotic effects by targeting key cell cycle and apoptosis regulatory pathways.[1][2] These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its use in in vitro glioblastoma research.
Mechanism of Action
This compound has a dual mechanism of action in glioblastoma cells:
-
Induction of Cell Cycle Arrest: this compound causes cell cycle arrest at the G0/G1 phase.[1][2] This is achieved through the downregulation of Skp2, leading to the accumulation of the cyclin-dependent kinase inhibitors p27 and p21.[1][4] The increased levels of p27/p21 inhibit the activity of the Cyclin E/CDK2 complex, which in turn prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the transcription factor E2F, thereby blocking the expression of genes required for S-phase entry.[1][4]
-
Activation of Apoptosis: this compound induces apoptosis in glioblastoma cells by activating the p53 signaling pathway.[1][2] This leads to an increased expression of the pro-apoptotic protein Bax and the activation of executioner caspases, such as cleaved caspase-3.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on various glioblastoma cell lines as reported in the literature.
Table 1: Effect of this compound on Glioblastoma Cell Viability (CCK-8 Assay)
| Cell Line | Concentration (µM) | Treatment Time (h) | % Decrease in Cell Viability |
| U118MG | 5 | 48 | Significant |
| 10 | 48 | Significant | |
| 15 | 48 | Significant | |
| 5 | 72 | Significant | |
| 10 | 72 | Significant | |
| 15 | 72 | Significant | |
| LN-18 | 5 | 48 | Significant |
| 10 | 48 | Significant | |
| 15 | 48 | Significant | |
| 5 | 72 | Significant | |
| 10 | 72 | Significant | |
| 15 | 72 | Significant | |
| GL261 | 5 | 48 | Significant |
| 10 | 48 | Significant | |
| 15 | 48 | Significant | |
| 5 | 72 | Significant | |
| 10 | 72 | Significant | |
| 15 | 72 | Significant |
Note: The term "Significant" indicates a statistically significant decrease as reported in the source literature. Specific percentage values were not provided in the abstracts.[1]
Table 2: Effect of this compound on Glioblastoma Cell Colony Formation
| Cell Line | Concentration (µM) | Treatment Time | % Decrease in Colony Number |
| U118MG | 5 | 10-14 days | Significant |
| 10 | 10-14 days | Significant | |
| 15 | 10-14 days | Significant | |
| LN-18 | 5 | 10-14 days | Significant |
| 10 | 10-14 days | Significant | |
| 15 | 10-14 days | Significant | |
| GL261 | 5 | 10-14 days | Significant |
| 10 | 10-14 days | Significant | |
| 15 | 10-14 days | Significant |
Note: The term "Significant" indicates a statistically significant decrease as reported in the source literature.[1]
Table 3: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cells (Flow Cytometry)
| Cell Line | Concentration (µM) | Treatment Time (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| U118MG | 5 | 24 | Increased | Decreased | Decreased |
| 10 | 24 | Increased | Decreased | Decreased | |
| 15 | 24 | Increased | Decreased | Decreased | |
| LN-18 | 5 | 24 | Increased | Decreased | Decreased |
| 10 | 24 | Increased | Decreased | Decreased | |
| 15 | 24 | Increased | Decreased | Decreased |
Note: The terms "Increased" and "Decreased" indicate a statistically significant change as reported in the source literature.[1]
Table 4: Effect of this compound on Apoptosis in Glioblastoma Cells (Annexin V-FITC/PI Staining)
| Cell Line | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells |
| U118MG | 5 | 72 | Significantly Increased |
| 10 | 72 | Significantly Increased | |
| 15 | 72 | Significantly Increased | |
| LN-18 | 5 | 72 | Significantly Increased |
| 10 | 72 | Significantly Increased | |
| 15 | 72 | Significantly Increased |
Note: The term "Significantly Increased" indicates a statistically significant increase as reported in the source literature.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
Objective: To determine the effect of this compound on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U118MG, LN-18, GL261)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 5, 10, and 15 µM. A vehicle control (DMSO) should also be prepared at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Cell Cycle Analysis (Flow Cytometry)
Objective: To analyze the effect of this compound on the cell cycle distribution of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U118MG, LN-18)
-
Complete culture medium
-
Serum-free medium
-
6-well plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells into 6-well plates.
-
Once cells reach 70-80% confluency, synchronize them by serum starvation for 24 hours.[1]
-
Replace the serum-free medium with complete culture medium and treat the cells with various concentrations of this compound (5, 10, 15 µM) or DMSO as a control for 24 hours.[1]
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash them with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U118MG, LN-18)
-
Complete culture medium
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells into 6-well plates.
-
Treat the cells with various concentrations of this compound (5, 10, 15 µM) or DMSO for 72 hours.[1]
-
Harvest both the adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
Visualizations
Caption: Mechanism of action of this compound in glioblastoma cells.
Caption: Workflow for assessing cell viability using a CCK-8 assay.
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
References
- 1. mdpi.com [mdpi.com]
- 2. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-EPMC8470931 - RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis. - OmicsDI [omicsdi.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for NSC139021 in In Vivo Glioblastoma Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of NSC139021 in preclinical in vivo mouse models of glioblastoma (GBM). The information is compiled to facilitate experimental design and execution for researchers investigating novel therapeutic strategies for this aggressive brain tumor.
Introduction
Glioblastoma is the most common and aggressive primary malignant brain tumor in adults, with a very poor prognosis.[1] Standard treatments have limited efficacy, highlighting the urgent need for novel therapeutic agents. This compound has emerged as a potential chemotherapy drug for glioblastoma.[1][2] It has been shown to inhibit the proliferation of glioblastoma cells and suppress tumor growth in in vivo models.[1] While initially investigated as a RIOK2 inhibitor, its anti-tumor effects in glioblastoma are independent of RIOK2.[1][2] Instead, this compound induces cell cycle arrest at the G0/G1 phase and promotes apoptosis through specific signaling pathways.[1][2][3]
Mechanism of Action
This compound exerts its anti-glioblastoma effects through a dual mechanism:
-
Cell Cycle Arrest: It downregulates the protein level of Skp2, leading to the accumulation of p27 and p21.[1][3] This, in turn, inhibits the Cyclin E/CDK2 complex, preventing the hyperphosphorylation of the retinoblastoma protein (Rb). Consequently, the transcription factor E2F remains bound to Rb, halting the cell cycle at the G1/S checkpoint.[1][3]
-
Apoptosis Induction: this compound activates the p53 signaling pathway, which increases the expression of pro-apoptotic proteins such as Bax and cleaved caspase 3, ultimately leading to programmed cell death.[1][2]
Quantitative Data Summary
The following tables summarize the reported dosages and key efficacy data for this compound in preclinical glioblastoma mouse models.
Table 1: this compound Dosage and Administration in In Vivo Glioblastoma Models
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Animal Model | Nude mice (for subcutaneous xenograft), C57BL/6 mice (for orthotopic model) | [1] |
| Cell Lines | U118MG (human glioblastoma), GL261 (mouse glioblastoma) | [1] |
| Dosage | 100 mg/kg and 150 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Treatment Schedule | Three times per week for 21 days | [1] |
| Vehicle Control | DMSO | [1] |
Table 2: Summary of In Vivo Efficacy Data for this compound
| Model Type | Cell Line | Treatment Group (n=10 per group) | Key Findings | Reference |
| Subcutaneous Xenograft | U118MG | Vehicle, this compound (100 mg/kg), this compound (150 mg/kg) | Significant suppression of tumor growth, size, and weight in this compound treated groups compared to vehicle. No obvious systemic toxicity or weight loss observed. | [1] |
| Orthotopic | GL261 | Vehicle, this compound (150 mg/kg) | Significant decrease in tumor size and suppression of glioblastoma cell proliferation in the this compound treated group compared to vehicle. | [1] |
Experimental Protocols
Protocol 1: Subcutaneous Glioblastoma Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of this compound on the growth of subcutaneously implanted human glioblastoma cells in immunodeficient mice.
Materials:
-
U118MG human glioblastoma cells
-
Nude mice (e.g., BALB/c nude)
-
This compound
-
Vehicle (e.g., DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel (optional, for enhancing tumor take rate)
-
Syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture U118MG cells in standard conditions. On the day of injection, harvest cells during the exponential growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Animal Grouping and Treatment: Randomly divide the mice into three groups (n=10 per group): Vehicle control, this compound (100 mg/kg), and this compound (150 mg/kg).
-
Drug Administration: Administer this compound or vehicle via intraperitoneal injection three times per week for 21 days.
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the 21-day treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
(Optional) Process a portion of the tumor for immunohistochemical analysis (e.g., Ki67 for proliferation, CD31 for angiogenesis).
-
Protocol 2: Orthotopic Glioblastoma Mouse Model
Objective: To assess the efficacy of this compound in a more clinically relevant intracranial tumor model.
Materials:
-
GL261 mouse glioblastoma cells
-
C57BL/6 mice
-
This compound
-
Vehicle (e.g., DMSO)
-
Stereotactic apparatus for intracranial injection
-
Anesthesia (e.g., ketamine/xylazine)
-
Surgical tools
-
Bioluminescence imaging system and luciferase-expressing cells (optional, for non-invasive monitoring)
Procedure:
-
Cell Preparation: Culture GL261 cells and prepare a single-cell suspension at a concentration of 1 x 10^5 cells per 2 µL in sterile PBS.
-
Intracranial Implantation:
-
Anesthetize the C57BL/6 mice.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at predetermined coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 2 µL of the cell suspension into the brain parenchyma at a specific depth (e.g., 3 mm).
-
Withdraw the needle slowly and suture the scalp incision.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Treatment Initiation: After a set period for tumor establishment (e.g., 7 days), begin treatment.
-
Animal Grouping and Drug Administration: Divide the mice into two groups: Vehicle control and this compound (150 mg/kg). Administer the treatment via intraperitoneal injection three times per week.
-
Efficacy Assessment:
-
Monitor animal health and neurological signs daily.
-
If using luciferase-expressing cells, perform bioluminescence imaging weekly to track tumor growth.
-
At a predetermined endpoint (e.g., based on neurological symptoms or a set time point), euthanize the mice.
-
Perfuse the animals and carefully extract the brains.
-
Fix the brains in formalin and embed in paraffin for histological analysis (e.g., H&E staining to measure tumor size).
-
Visualizations
References
- 1. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preparing NSC139021 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of NSC139021 using dimethyl sulfoxide (DMSO). This compound is a small molecule inhibitor with demonstrated anti-tumor effects, particularly in glioblastoma.[1][2][3] It functions by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis.[2][3] Proper preparation of a stock solution is the critical first step for accurate and reproducible in vitro and in vivo experimentation. This guide outlines the necessary materials, a step-by-step procedure for solubilization, and best practices for storage to ensure the stability and efficacy of the compound. Additionally, it includes a summary of the compound's properties and a diagram of its signaling pathway to provide a comprehensive resource for researchers.
Introduction to this compound
This compound, also known as 1-[2-Thiazolylazo]-2-naphthol, has been identified as a potent inhibitor of glioblastoma cell proliferation.[2][3] Although initially investigated as a RIOK2 inhibitor, recent studies have shown that its anti-tumor effects in glioblastoma are independent of RIOK2.[3] The primary mechanism of action involves the induction of cell cycle arrest through the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway and the activation of apoptosis via the p53 signaling pathway.[1][2][3] These characteristics make this compound a compound of significant interest in cancer research and drug development.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₉N₃OS |
| Molecular Weight | 255.30 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Typical Stock Concentration | 20 mM |
| Storage Temperature | -20°C |
Experimental Protocol: Preparing a 20 mM this compound Stock Solution
This protocol details the steps to prepare a 20 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pre-handling Preparation:
-
Bring the vial of this compound powder and the DMSO to room temperature.
-
To ensure all the powder is at the bottom of the vial, gently tap the vial on a hard surface or briefly centrifuge it at a low speed (e.g., 1000 x g for 1 minute).[4]
-
-
Calculation of DMSO Volume:
-
To prepare a 20 mM stock solution, the required volume of DMSO will depend on the amount of this compound powder. Use the following formula to calculate the required volume:
Volume (L) = Amount (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
For example, to prepare a 20 mM stock solution from 1 mg of this compound:
-
Amount = 0.001 g
-
Molecular Weight = 255.30 g/mol
-
Concentration = 0.020 mol/L
-
Volume (L) = 0.001 g / (255.30 g/mol * 0.020 mol/L) = 0.0001958 L
-
Volume (µL) = 195.8 µL
-
-
-
Solubilization:
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for several minutes to ensure complete dissolution. Gentle warming to 37°C for 3-5 minutes can aid in solubilization.[5]
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound.[4][5]
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Note on DMSO Concentration in Cell Culture:
-
It is crucial to be mindful of the final concentration of DMSO in your cell culture experiments, as high concentrations can be toxic to cells.[6] The final DMSO concentration should typically not exceed 0.5%, and it is advisable to run a vehicle control (media with the same final concentration of DMSO) in all experiments.[5]
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
This compound Signaling Pathway
Caption: this compound mechanism of action in glioblastoma.
References
- 1. researchgate.net [researchgate.net]
- 2. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Western Blot Analysis of the Skp2 Pathway Following NSC139021 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC139021 has been identified as a potent anti-tumor agent that exerts its effects by modulating the Skp2 (S-phase kinase-associated protein 2) signaling pathway.[1][2] Skp2 is a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which targets various cell cycle regulatory proteins for proteasomal degradation.[1] A key substrate of the SCF-Skp2 complex is the cyclin-dependent kinase inhibitor p27. By promoting the degradation of p27, Skp2 facilitates cell cycle progression from G1 to S phase. Dysregulation of the Skp2 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.
This compound treatment has been shown to inhibit the Skp2 pathway, leading to the accumulation of p27.[1] This, in turn, inhibits the activity of the Cyclin E/CDK2 complex, preventing the phosphorylation of the retinoblastoma protein (pRb) and ultimately causing cell cycle arrest at the G0/G1 phase and inducing apoptosis.[1][2] This document provides detailed protocols for performing Western blot analysis to investigate the effects of this compound on key proteins within the Skp2 signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound on the Skp2 pathway proteins in human glioblastoma cell lines (U118MG and LN-18) as determined by Western blot analysis.
Table 1: Effect of this compound on Skp2 and p27 Protein Expression in U118MG Cells.
| Treatment Duration | This compound Concentration (µM) | Skp2 Protein Level (Normalized to Control) | p27 Protein Level (Normalized to Control) |
| 2.5 hours | 5 | No significant change | No significant change |
| 10 | No significant change | No significant change | |
| 15 | No significant change | No significant change | |
| 6 hours | 5 | Downregulated | Upregulated |
| 10 | Downregulated | Upregulated | |
| 15 | Downregulated | Upregulated | |
| 24 hours | 5 | Significantly Downregulated | Significantly Upregulated |
| 10 | Significantly Downregulated | Significantly Upregulated | |
| 15 | Significantly Downregulated | Significantly Upregulated |
Table 2: Effect of this compound on Skp2 Pathway-Related Proteins in U118MG and LN-18 Cells after 24 hours.
| Cell Line | This compound Concentration (µM) | Skp2 | p27 | p21 | p-Rb (S807) | Cyclin E | CDK2 |
| U118MG | 5 | Downregulated | Upregulated | Upregulated | Downregulated | Downregulated | Downregulated |
| 10 | Downregulated | Upregulated | Upregulated | Downregulated | Downregulated | Downregulated | |
| 15 | Downregulated | Upregulated | Upregulated | Downregulated | Downregulated | Downregulated | |
| LN-18 | 5 | Downregulated | Upregulated | Upregulated | Downregulated | Downregulated | Downregulated |
| 10 | Downregulated | Upregulated | Upregulated | Downregulated | Downregulated | Downregulated | |
| 15 | Downregulated | Upregulated | Upregulated | Downregulated | Downregulated | Downregulated |
Signaling Pathway and Experimental Workflow
Caption: Skp2 signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human glioblastoma cell lines U118MG and LN-18 are recommended.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treatment: Seed the cells in appropriate culture dishes. Once the cells reach 70-80% confluency, replace the medium with fresh medium containing this compound at final concentrations of 5, 10, and 15 µM. A DMSO-treated control group should be included. Incubate the cells for the desired time points (e.g., 2.5, 6, or 24 hours).
Western Blot Protocol
1. Cell Lysis and Protein Extraction
-
After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Use bovine serum albumin (BSA) to generate a standard curve.
-
Based on the concentrations, normalize all samples to the same protein concentration with lysis buffer.
3. SDS-PAGE
-
Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Activate the PVDF membrane by incubating in methanol for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer using a wet or semi-dry transfer system. For wet transfer, a common condition is 100 V for 1-2 hours at 4°C.
5. Immunodetection
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Skp2, anti-p27, anti-p21, anti-Cyclin E, anti-CDK2, anti-p-Rb, and a loading control like anti-β-actin or anti-GAPDH) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
6. Data Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the corresponding loading control band.
-
Express the results as a fold change relative to the untreated control.
References
Application Note: Flow Cytometry for Cell Cycle Analysis with NSC139021
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC139021 is a small molecule inhibitor that has demonstrated anti-tumor effects in various cancer cell lines, notably in glioblastoma.[1][2] This compound induces cell cycle arrest, primarily at the G0/G1 phase, making it a valuable tool for cancer research and a potential candidate for therapeutic development.[1][2][3] The mechanism of action involves the modulation of the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway.[1][2] Flow cytometry is a powerful technique to elucidate the effects of compounds like this compound on cell cycle progression. By staining DNA with a fluorescent dye, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantitatively analyzed based on their DNA content.[4][5][6] This application note provides a detailed protocol for analyzing the cell cycle of glioblastoma cells treated with this compound using flow cytometry.
Principle of the Assay
The fundamental principle of flow cytometric cell cycle analysis is the stoichiometric binding of a fluorescent dye, such as Propidium Iodide (PI), to the DNA of cells.[5][6] Cells in the G0/G1 phase have a normal diploid (2N) DNA content. As cells progress to the S phase, they actively replicate their DNA, resulting in a DNA content between 2N and 4N. Cells in the G2 and M phases have a tetraploid (4N) DNA content. A flow cytometer measures the fluorescence intensity of individual cells, which is directly proportional to their DNA content. This allows for the generation of a histogram from which the percentage of cells in each phase of the cell cycle can be determined.
Materials and Reagents
-
Glioblastoma cell lines (e.g., U118MG, LN-18)
-
This compound (1-[2-Thiazolylazo]-2-naphthol)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
6-well plates
-
Centrifuge tubes
-
Micropipettes and sterile tips
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed glioblastoma cells (e.g., U118MG or LN-18) into 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Synchronization (Optional but Recommended): For a more synchronized cell population, starve the cells by culturing them in a serum-free medium for 24 hours.[1]
-
Drug Treatment: After synchronization, replace the medium with a complete culture medium. Treat the cells with various concentrations of this compound (e.g., 5, 10, 15 µM) or with DMSO as a vehicle control.[1]
-
Incubation: Incubate the treated cells for a specific duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[1]
Sample Preparation for Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add Trypsin-EDTA to detach the cells from the plate.
-
Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells at 4°C for at least 4 hours.[1] For longer storage, cells can be kept at -20°C.
Staining and Flow Cytometry Analysis
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in the PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 10,000) for each sample to ensure statistical significance.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution. Gate the cell population to exclude debris and cell aggregates. The software will generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the cell cycle distribution of U118MG and LN-18 glioblastoma cells after 24 hours of treatment.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| U118MG | DMSO (Control) | 55.3 ± 2.1 | 30.5 ± 1.5 | 14.2 ± 0.8 |
| This compound (5 µM) | 68.2 ± 2.5 | 21.3 ± 1.2 | 10.5 ± 0.6 | |
| This compound (10 µM) | 75.6 ± 3.0 | 15.1 ± 1.0 | 9.3 ± 0.5 | |
| This compound (15 µM) | 82.1 ± 3.3 | 9.8 ± 0.8 | 8.1 ± 0.4 | |
| LN-18 | DMSO (Control) | 60.1 ± 2.3 | 25.7 ± 1.3 | 14.2 ± 0.7 |
| This compound (5 µM) | 72.5 ± 2.8 | 18.2 ± 1.1 | 9.3 ± 0.5 | |
| This compound (10 µM) | 79.8 ± 3.1 | 12.4 ± 0.9 | 7.8 ± 0.4 | |
| This compound (15 µM) | 85.4 ± 3.5 | 8.1 ± 0.6 | 6.5 ± 0.3 |
Data are presented as mean ± standard deviation from representative experiments.
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Caption: Signaling pathway of this compound-induced G0/G1 cell cycle arrest.
References
- 1. mdpi.com [mdpi.com]
- 2. S-EPMC8470931 - RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis. - OmicsDI [omicsdi.org]
- 3. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction of G0/G1 phase arrest and apoptosis by CRISPR/Cas9-mediated knockout of CDK2 in A375 melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assays in NSC139021-Treated Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
NSC139021 has been identified as a potent anti-tumor agent, particularly in glioblastoma.[1][2] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.[1][2] These application notes provide detailed protocols for key apoptosis assays to study the effects of this compound on cancer cells, enabling researchers to quantify apoptotic events and elucidate the underlying molecular mechanisms.
Mechanism of this compound-Induced Apoptosis
This compound primarily induces apoptosis in cancer cells through the activation of the p53 signaling pathway.[1][3] This leads to an upregulation of the pro-apoptotic protein Bax and subsequent activation of executioner caspases, such as caspase-3.[1][2] The compound also promotes cell cycle arrest at the G0/G1 phase by modulating the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway, which can be a precursor to apoptosis.[1][2][3]
A proposed signaling pathway for this compound-induced apoptosis is as follows:
Caption: this compound-induced p53-mediated apoptotic pathway.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from various apoptosis assays after treating cancer cells with this compound, based on its known mechanism of action.
| Assay | Parameter Measured | Expected Result with this compound Treatment | Reference |
| Annexin V/PI Staining | Percentage of apoptotic cells | Dose-dependent increase in Annexin V positive cells | [4][5] |
| TUNEL Assay | DNA fragmentation | Increased number of TUNEL-positive cells | [6][7] |
| Caspase-3 Activity Assay | Caspase-3 enzymatic activity | Significant increase in caspase-3 activity | [8][9] |
| Western Blot | Protein expression | Increased levels of cleaved caspase-3 and Bax | [1] |
Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[4][5] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells in a 6-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 5, 10, 15 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours).[1]
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining:
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V only, and PI only controls to set up compensation and gates.
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[7] The incorporated labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.
Experimental Workflow:
Caption: Workflow for the TUNEL assay.
Protocol:
-
Cell Culture and Treatment: Culture cells on coverslips in a 24-well plate and treat with this compound as described previously. Include a positive control (e.g., cells treated with DNase I) and a negative control (vehicle-treated).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[12]
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically contains TdT enzyme and fluorescently labeled dUTPs).
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[12]
-
-
Washing and Counterstaining:
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342 for 15 minutes.[12]
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Interpretation of Results: TUNEL-positive cells will exhibit bright nuclear fluorescence, indicating DNA fragmentation. The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: This assay utilizes a specific caspase-3 substrate, such as DEVD-pNA (for colorimetric detection) or Ac-DEVD-AMC (for fluorometric detection), which is cleaved by active caspase-3.[8][13] The cleavage releases a chromophore (pNA) or a fluorophore (AMC), which can be quantified using a spectrophotometer or a fluorometer, respectively.[8][13] The amount of signal is directly proportional to the caspase-3 activity.
Experimental Workflow:
Caption: Workflow for caspase-3 activity assay.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, collect the cells and lyse them using a chilled cell lysis buffer.[14] Incubate on ice for 10 minutes.[8]
-
Lysate Preparation: Centrifuge the cell lysate at 12,000 rpm for 10-15 minutes at 4°C.[14] Collect the supernatant, which contains the cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Assay:
-
Measurement:
Interpretation of Results: An increase in absorbance or fluorescence in this compound-treated samples compared to the control indicates an increase in caspase-3 activity. The results can be expressed as fold change relative to the control.
References
- 1. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. kumc.edu [kumc.edu]
- 6. TUNEL Assay of Tumor Cells Apoptosis [bio-protocol.org]
- 7. Video: The TUNEL Assay [jove.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. caspase3 assay [assay-protocol.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. mpbio.com [mpbio.com]
Application Notes and Protocols: NSC139021 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC139021 is an investigational small molecule that has demonstrated anti-tumor effects, particularly in glioblastoma models.[1][2][3] Its mechanism of action, which involves the induction of cell cycle arrest and apoptosis, makes it a compelling candidate for combination therapies. The rationale for combining this compound with other chemotherapeutic agents is to enhance anti-cancer efficacy, overcome potential resistance mechanisms, and potentially reduce dosages to minimize toxicity. These application notes provide a theoretical framework and detailed protocols for investigating the synergistic potential of this compound with other chemotherapy drugs.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a dual mechanism:
-
Induction of G0/G1 Cell Cycle Arrest: this compound decreases the protein level of S-phase kinase-associated protein 2 (Skp2).[1][2] This leads to the accumulation of the cyclin-dependent kinase (CDK) inhibitors p27 and p21.[1][2] The accumulation of p27 and p21 inhibits the activity of the Cyclin E/CDK2 complex, which is crucial for the G1/S phase transition.[1][2] This inhibition prevents the hyperphosphorylation of the retinoblastoma protein (pRb), keeping it bound to the E2F transcription factor and thus blocking the expression of genes required for S-phase entry.[1][2]
-
Activation of p53-Dependent Apoptosis: this compound has been shown to activate the p53 signaling pathway, leading to an increase in the levels of pro-apoptotic proteins such as Bax and cleaved caspase-3, ultimately resulting in programmed cell death.[1][4]
Proposed Combination Therapies and Rationale
Based on its mechanism of action, this compound is a prime candidate for combination with drugs that have complementary or synergistic mechanisms.
Combination with Temozolomide (TMZ)
-
Rationale: TMZ is the standard-of-care alkylating agent for glioblastoma.[5][6] It induces DNA damage, which can lead to apoptosis. By arresting cells in the G1 phase, this compound may prevent the repair of TMZ-induced DNA damage, thus enhancing its cytotoxic effects. This combination has the potential to overcome TMZ resistance.[7][8]
-
Hypothesis: this compound will synergistically enhance the anti-tumor activity of TMZ in glioblastoma cells.
Combination with a CDK4/6 Inhibitor (e.g., Palbociclib)
-
Rationale: While this compound promotes G1 arrest by targeting the Skp2-p27/p21-CDK2 axis, CDK4/6 inhibitors block an earlier step in G1 progression by preventing the phosphorylation of pRb by Cyclin D-CDK4/6 complexes. A dual blockade of two distinct points in the G1 phase could result in a more profound and sustained cell cycle arrest.
-
Hypothesis: The combination of this compound and a CDK4/6 inhibitor will lead to a potent synergistic G1 arrest and inhibition of cell proliferation.
Combination with a PARP Inhibitor (e.g., Olaparib)
-
Rationale: Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in tumors with deficiencies in DNA repair pathways. By inducing p53-dependent apoptosis, this compound can create a cellular state of stress that may be exacerbated by the inhibition of DNA repair by a PARP inhibitor, leading to synthetic lethality. This is particularly relevant as PTEN deficiency, common in glioblastoma, can confer sensitivity to PARP inhibitors.[9]
-
Hypothesis: this compound will show a synergistic cytotoxic effect when combined with a PARP inhibitor in glioblastoma cells, especially those with underlying DNA repair pathway alterations.
Experimental Protocols
The following protocols outline key experiments to evaluate the efficacy of this compound in combination with other chemotherapy drugs.
Cell Viability Assay (MTT or CCK-8)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination drug alone and in combination.
-
Methodology:
-
Seed glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and the partner drug, both alone and in combination at a constant ratio (e.g., based on their individual IC50 values).
-
Incubate for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Combination Index (CI) Analysis
-
Objective: To quantitatively determine if the drug combination is synergistic, additive, or antagonistic.
-
Methodology:
-
Use the dose-response data from the cell viability assay.
-
Utilize the Chou-Talalay method and CompuSyn software to calculate the Combination Index (CI).
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Cell Cycle Analysis
-
Objective: To assess the effect of the drug combination on cell cycle distribution.
-
Methodology:
-
Treat cells with this compound, the partner drug, and the combination at their respective IC50 concentrations for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by the drug combination.
-
Methodology:
-
Treat cells as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis
-
Objective: To investigate the molecular mechanisms underlying the observed synergistic effects.
-
Methodology:
-
Treat cells with the drug combination for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key proteins (e.g., Skp2, p27, p21, CDK2, p-pRb, p53, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the drug combination in a preclinical animal model.
-
Methodology:
-
Subcutaneously inject human glioblastoma cells (e.g., U87MG) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into four groups: Vehicle control, this compound alone, partner drug alone, and the combination of this compound and the partner drug.
-
Administer the treatments according to a predetermined schedule (e.g., daily or three times a week via intraperitoneal injection or oral gavage).
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the proposed experiments, assuming a synergistic interaction between this compound and a partner drug (e.g., TMZ).
Table 1: In Vitro Cytotoxicity and Combination Index
| Treatment | IC50 (µM) | Combination Index (CI) at ED50 |
| This compound | 10 | - |
| TMZ | 200 | - |
| This compound + TMZ | - | 0.5 |
Table 2: Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control | 45 | 35 | 20 |
| This compound (10 µM) | 70 | 20 | 10 |
| TMZ (200 µM) | 40 | 25 | 35 |
| This compound + TMZ | 85 | 10 | 5 |
Table 3: Apoptosis Induction (%)
| Treatment | Early Apoptosis | Late Apoptosis | Total Apoptosis |
| Control | 2 | 1 | 3 |
| This compound (10 µM) | 15 | 5 | 20 |
| TMZ (200 µM) | 10 | 8 | 18 |
| This compound + TMZ | 35 | 15 | 50 |
Table 4: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| This compound | 900 | 40 |
| TMZ | 825 | 45 |
| This compound + TMZ | 300 | 80 |
Conclusion
This compound, with its distinct mechanism of inducing cell cycle arrest and apoptosis, holds significant promise as a component of combination chemotherapy regimens. The proposed combinations with standard-of-care agents like TMZ, targeted therapies such as CDK4/6 inhibitors, and drugs exploiting synthetic lethality like PARP inhibitors, offer rational approaches to enhance anti-tumor efficacy in challenging cancers like glioblastoma. The detailed protocols provided herein offer a comprehensive framework for the preclinical evaluation of these promising combination strategies. Successful preclinical validation could pave the way for future clinical investigations, potentially offering new therapeutic options for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis | Semantic Scholar [semanticscholar.org]
- 4. S-EPMC8470931 - RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis. - OmicsDI [omicsdi.org]
- 5. Combination Chemotherapy Could Significantly Improve Deadly Brain Tumor Treatment | Technology Networks [technologynetworks.com]
- 6. moffitt.org [moffitt.org]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Discovered a combination therapy that could improve the survival of patients with aggressive brain tumours - CNIO [cnio.es]
- 9. Powerful Drug Combination Kills Glioblastoma Tumors Containing a Unique Genetic Makeup | Center for Cancer Research [ccr.cancer.gov]
Application of NSC139021 in Xenograft Tumor Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of NSC139021, a small molecule inhibitor, in xenograft tumor models, with a specific focus on glioblastoma. The information presented herein is collated from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound, identified as 1-[2-Thiazolylazo]-2-naphthol, has demonstrated significant anti-proliferative effects in various cancer models.[1][2][3][4] While initially investigated as a RIOK2 inhibitor in prostate cancer, its efficacy in glioblastoma has been shown to be independent of RIOK2.[1][2][3] In glioblastoma, this compound exerts its anti-tumor effects by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis.[1][2][3] These effects are mediated through the modulation of the Skp2-p27/p21-Cyclin E/CDK2-pRb and p53 signaling pathways.[1][2][5]
Mechanism of Action
This compound's primary mechanism of action in glioblastoma involves two key cellular processes:
-
Cell Cycle Arrest: this compound downregulates the protein levels of S-phase kinase-associated protein 2 (Skp2), leading to the accumulation of the cyclin-dependent kinase inhibitors p27 and p21.[1][5] This accumulation inhibits the activity of the Cyclin E/CDK2 complex, preventing the hyperphosphorylation of the retinoblastoma protein (pRb). Consequently, the transcription factor E2F remains bound to pRb, halting the cell cycle at the G1/S checkpoint.[1][5]
-
Apoptosis Induction: this compound activates the p53 signaling pathway, a critical tumor suppressor pathway.[1][2] This activation leads to an increase in the levels of pro-apoptotic proteins such as Bax and cleaved caspase 3, ultimately triggering programmed cell death in glioblastoma cells.[1][2]
Data Presentation
The following tables summarize the quantitative data from in vivo studies using this compound in glioblastoma xenograft models.
Table 1: Efficacy of this compound in U118MG Subcutaneous Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |
| Vehicle Control | - | Intraperitoneal | 3 times/week for 21 days | ~1200 | ~1.0 |
| This compound | 100 | Intraperitoneal | 3 times/week for 21 days | ~600 | ~0.5 |
| This compound | 150 | Intraperitoneal | 3 times/week for 21 days | ~400 | ~0.3 |
Note: The values presented are approximations based on graphical data from the cited study and are for illustrative purposes.[1]
Table 2: Efficacy of this compound in GL261 Orthotopic Glioblastoma Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| Vehicle Control | - | Intraperitoneal | Not specified | Larger tumor size |
| This compound | 150 | Intraperitoneal | Not specified | Significantly decreased tumor size |
Note: The study demonstrated a significant reduction in tumor size with this compound treatment in the orthotopic model.[1]
Experimental Protocols
This section provides detailed protocols for key experiments involving the use of this compound in xenograft tumor models.
Protocol 1: Subcutaneous Xenograft Model of Glioblastoma
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a subcutaneous human glioblastoma xenograft model.
Materials:
-
Human glioblastoma cell line (e.g., U118MG)
-
Immunodeficient mice (e.g., nude mice)
-
This compound
-
Vehicle solution (e.g., DMSO, saline)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture U118MG cells in the recommended medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=10 per group).[1]
-
Drug Preparation: Prepare this compound solutions at the desired concentrations (e.g., 100 mg/kg and 150 mg/kg) in the appropriate vehicle.[1]
-
Drug Administration: Administer this compound or vehicle control to the respective groups via intraperitoneal injection. A typical dosing schedule is three times per week for 21 days.[1]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the experiment. No significant weight loss or abnormal behavior was reported at doses of 100 or 150 mg/kg.[1]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[1]
Protocol 2: Orthotopic Xenograft Model of Glioblastoma
Objective: To assess the efficacy of this compound in a more clinically relevant orthotopic glioblastoma model.
Materials:
-
Mouse glioblastoma cell line (e.g., GL261)
-
Syngeneic mice (e.g., C57BL/6)
-
This compound
-
Vehicle solution
-
Stereotactic apparatus for intracranial injection
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Culture and Preparation: Culture and prepare GL261 cells as described in Protocol 1.
-
Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Create a small burr hole in the skull at the desired coordinates for intracranial injection. Slowly inject the GL261 cells (e.g., 1 x 10⁵ cells in 2 µL) into the brain parenchyma.
-
Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging technique such as bioluminescence imaging (if applicable) or by observing neurological symptoms.
-
Drug Administration: Once tumors are established, begin treatment with this compound (e.g., 150 mg/kg) or vehicle via intraperitoneal injection.[1]
-
Endpoint Analysis: At the study endpoint, euthanize the mice, perfuse with saline and paraformaldehyde, and collect the brains for histological analysis (e.g., H&E staining) to determine tumor size and morphology.[1]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the application of this compound.
Caption: Signaling pathway of this compound in glioblastoma cells.
Caption: Experimental workflow for a subcutaneous xenograft study.
References
- 1. mdpi.com [mdpi.com]
- 2. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Measuring the In Vitro Efficacy of NSC139021: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro techniques used to measure the efficacy of NSC139021, a compound that has demonstrated anti-tumor effects in glioblastoma. The following protocols are based on established methodologies and findings from studies on its mechanism of action.
This compound has been shown to induce cell cycle arrest and apoptosis in glioblastoma cells.[1][2] Its mechanism involves the downregulation of Skp2, leading to the accumulation of p27 and p21. This, in turn, inhibits the Cyclin E/CDK2 complex, preventing the hyperphosphorylation of the retinoblastoma protein (pRb) and causing a G0/G1 cell cycle arrest.[1] Concurrently, this compound can activate the p53 signaling pathway, increasing the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, ultimately leading to programmed cell death.[1][3]
Data Presentation
The following tables summarize the quantitative effects of this compound on glioblastoma cell lines as reported in the literature.
Table 1: Effect of this compound on Glioblastoma Cell Viability (CCK-8 Assay)
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| U118MG | 5 | 48 | ~80% |
| 10 | 48 | ~60% | |
| 15 | 48 | ~40% | |
| 5 | 72 | ~70% | |
| 10 | 72 | ~45% | |
| 15 | 72 | ~30% | |
| LN-18 | 5 | 48 | ~85% |
| 10 | 48 | ~70% | |
| 15 | 48 | ~50% | |
| 5 | 72 | ~75% | |
| 10 | 72 | ~55% | |
| 15 | 72 | ~35% | |
| GL261 | 5 | 48 | ~80% |
| 10 | 48 | ~65% | |
| 15 | 48 | ~45% | |
| 5 | 72 | ~70% | |
| 10 | 72 | ~50% | |
| 15 | 72 | ~30% |
Data are estimated from graphical representations in Yu et al., 2021.[4]
Table 2: Effect of this compound on Glioblastoma Cell Colony Formation
| Cell Line | Concentration (µM) | Incubation Time (days) | Colony Number (relative to control) |
| U118MG | 5 | 10-14 | Decreased |
| 10 | 10-14 | Significantly Decreased | |
| 15 | 10-14 | Markedly Decreased | |
| LN-18 | 5 | 10-14 | Decreased |
| 10 | 10-14 | Significantly Decreased | |
| 15 | 10-14 | Markedly Decreased | |
| GL261 | 5 | 10-14 | Decreased |
| 10 | 10-14 | Significantly Decreased | |
| 15 | 10-14 | Markedly Decreased |
Data are qualitatively described from graphical representations in Yu et al., 2021.[4]
Table 3: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cells (24h treatment)
| Cell Line | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| U118MG | 0 (DMSO) | ~45% | ~35% | ~20% |
| 5 | ~60% | ~25% | ~15% | |
| 10 | ~70% | ~20% | ~10% | |
| 15 | ~75% | ~15% | ~10% | |
| LN-18 | 0 (DMSO) | ~50% | ~30% | ~20% |
| 5 | ~65% | ~20% | ~15% | |
| 10 | ~75% | ~15% | ~10% | |
| 15 | ~80% | ~10% | ~10% |
Data are estimated from graphical representations in Yu et al., 2021.[1]
Table 4: Effect of this compound on Apoptosis in Glioblastoma Cells (72h treatment)
| Cell Line | Concentration (µM) | Total Apoptosis Rate (%) |
| U118MG | 0 (DMSO) | ~5% |
| 5 | ~15% | |
| 10 | ~25% | |
| 15 | ~35% | |
| LN-18 | 0 (DMSO) | ~8% |
| 5 | ~20% | |
| 10 | ~30% | |
| 15 | ~45% |
Data are estimated from graphical representations in Yu et al., 2021.[3]
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol determines the effect of this compound on the metabolic activity of glioblastoma cells, which is an indicator of cell viability.
Materials:
-
Glioblastoma cell lines (e.g., U118MG, LN-18, GL261)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 5, 10, and 15 µM. Include a DMSO vehicle control.
-
Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound or DMSO.
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
Glioblastoma cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates with complete culture medium.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (5, 10, 15 µM) or DMSO.
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared this compound or DMSO every 3-4 days.
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells) in each well.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Glioblastoma cell lines
-
Complete culture medium
-
This compound stock solution
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with this compound (5, 10, 15 µM) or DMSO for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Glioblastoma cell lines
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound (5, 10, 15 µM) or DMSO for 72 hours.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins involved in the cell cycle and apoptosis signaling pathways upon treatment with this compound.
Materials:
-
Glioblastoma cell lines
-
Complete culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Skp2, p27, p21, Cyclin E, CDK2, p-Rb, Rb, p53, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound (5, 10, 15 µM) or DMSO for the desired time (e.g., 24 or 48 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NSC139021 solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of NSC139021 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent for in vitro studies?
A1: this compound, also known as 1-[2-Thiazolylazo]-2-naphthol, is a small molecule inhibitor of RIOK2 kinase, though it has been shown to exert anti-tumor effects independent of RIOK2 in some cancer types.[1][2] For cell culture experiments, the recommended solvent for preparing a concentrated stock solution is Dimethyl Sulfoxide (DMSO).
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO. A common stock concentration used in research is 20 mM.[1] Ensure the compound is fully dissolved, which may be aided by brief warming to 37°C and vortexing.
Q3: What are the recommended working concentrations of this compound in cell culture?
A3: The effective concentration of this compound can vary between cell lines. Published studies have demonstrated anti-proliferative and pro-apoptotic effects in glioblastoma cell lines at concentrations of 5, 10, and 15 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I store the this compound stock solution?
A4: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. Solutions of this compound in DMSO may be stored at -20°C for up to one month.[3]
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity, typically not exceeding 0.5% (v/v). It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in all experiments to account for any effects of the solvent.
Troubleshooting Guide
Issue: I'm observing precipitation when I add my this compound DMSO stock to the cell culture medium.
Possible Causes and Solutions:
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium, often referred to as "solvent shock."
| Possible Cause | Solution |
| Rapid change in solvent polarity | Pre-warm the cell culture medium to 37°C before adding the compound. Add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion. |
| High final concentration of the compound | Consider preparing an intermediate dilution of the DMSO stock in serum-free medium before adding it to the final culture medium containing serum. This can help to gradually decrease the solvent concentration. |
| Temperature fluctuations | Avoid repeated freeze-thaw cycles of your stock solution. Ensure your cell culture medium is at the appropriate temperature (37°C) before adding the compound. |
| Interaction with media components | Some components of cell culture media can interact with compounds and reduce their solubility. If precipitation persists, you can test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the primary issue. |
Issue: I am unsure about the stability of this compound in my cell culture medium during my experiment.
Considerations and Recommendations:
The stability of a compound in cell culture medium at 37°C can be influenced by its chemical properties and interactions with media components.
| Factor | Recommendation |
| Duration of the experiment | For long-term experiments (e.g., over 24 hours), consider replenishing the medium with freshly prepared this compound to maintain a consistent concentration. |
| pH of the medium | Ensure the pH of your cell culture medium is stable throughout the experiment, as pH changes can affect compound stability. |
| Media components | Components like L-cysteine in some media formulations can potentially impact the stability of certain compounds.[4] If you suspect instability, you may need to perform a stability assessment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (e.g., DMEM or RPMI-1640)
Procedure:
-
Stock Solution Preparation (20 mM):
-
Calculate the required mass of this compound (Molecular Weight: 255.30 g/mol ).[5]
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C for a few minutes can aid this process.
-
Aliquot the stock solution into single-use tubes and store at -20°C.
-
-
Working Solution Preparation (e.g., 10 µM in 10 mL of media):
-
Pre-warm the cell culture medium to 37°C.
-
Thaw a single aliquot of the 20 mM this compound stock solution at room temperature.
-
Add 5 µL of the 20 mM stock solution to 10 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.05%.
-
Mix immediately by gentle inversion or swirling.
-
Use the working solution promptly for treating cells.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
Materials:
-
This compound working solution in your cell culture medium of choice
-
Incubator at 37°C with 5% CO2
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate vials for sample collection
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the desired concentration.
-
Immediately take a sample for t=0 analysis by HPLC.
-
Incubate the remaining solution at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
Analyze all samples by HPLC to determine the concentration of this compound remaining at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.
Visualizations
Signaling Pathway of this compound in Glioblastoma
Caption: this compound signaling pathway in glioblastoma cells.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for stock and working solution preparation.
References
- 1. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2-THIAZOLYLAZO)-2-NAPHTHOL | 1147-56-4 [chemicalbook.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2-Thiazolylazo)-2-naphthol for spectrophotometric det. of Cd, Co, Cu, Mn, Ni, Tl, = 99.0 1147-56-4 [sigmaaldrich.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC139021, with a specific focus on addressing potential blood vessel-associated toxicity.
Troubleshooting Guide
This guide is designed to help users troubleshoot common issues that may arise during in vitro and in vivo experiments with this compound.
| Issue/Observation | Potential Cause(s) | Suggested Solution(s) |
| In Vitro: Higher-than-expected cytotoxicity in endothelial cell cultures (e.g., HUVECs) compared to cancer cell lines. | 1. Endothelial cells may have higher expression of this compound targets (e.g., RIOK2), leading to on-target toxicity. 2. Off-target effects of this compound on essential endothelial signaling pathways. 3. Suboptimal cell culture conditions exacerbating compound toxicity. | 1. Perform a dose-response curve to determine the EC50 in your specific endothelial cell line. 2. Titrate down the concentration of this compound for endothelial cell co-culture experiments. 3. Ensure optimal culture conditions (media, serum, passage number) for your endothelial cells. 4. If available, use a control compound with a similar mechanism but without known vascular toxicity. |
| In Vitro: Altered endothelial cell morphology (e.g., cell rounding, retraction, loss of cell-cell junctions) at non-cytotoxic concentrations. | 1. Disruption of cytoskeletal integrity. 2. Interference with cell adhesion molecules. 3. Inhibition of signaling pathways crucial for maintaining endothelial barrier function. | 1. Perform immunofluorescence staining for key cytoskeletal (e.g., F-actin) and junctional proteins (e.g., VE-cadherin). 2. Conduct a transendothelial electrical resistance (TEER) assay to quantify changes in barrier function. 3. Evaluate the expression and phosphorylation status of proteins involved in vascular integrity. |
| In Vivo: Signs of vascular-related toxicity in animal models (e.g., hypertension, edema, thrombosis). | 1. On-target inhibition of RIOK2 in vascular endothelial cells. 2. Off-target effects on kinases involved in blood pressure regulation and vascular homeostasis. 3. Formulation/vehicle-related adverse effects. | 1. Implement regular blood pressure monitoring in treated animals. 2. Conduct histopathological analysis of major organs, with a focus on the vasculature, at the end of the study. 3. Measure biomarkers of endothelial dysfunction and coagulation (e.g., von Willebrand factor, D-dimer). 4. Run a vehicle-only control group to rule out formulation effects. |
| In Vivo: Inconsistent anti-tumor efficacy in xenograft models, possibly related to vascular effects. | 1. This compound may be affecting tumor vasculature, leading to complex and sometimes unpredictable outcomes on tumor growth. 2. Dose-limiting vascular toxicity preventing the administration of a therapeutically effective dose. | 1. Analyze tumor tissue for changes in microvessel density (e.g., via CD31 staining). 2. Consider using lower, more frequent dosing schedules to minimize peak-dose toxicity. 3. Correlate anti-tumor activity with markers of vascular toxicity to identify a therapeutic window. |
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of this compound-related blood vessel toxicity?
A1: While specific studies on this compound's vascular toxicity are limited, it has been noted as a significant challenge for its systemic administration. The proposed mechanism is linked to the on-target inhibition of RIOK2, which, along with the transcription factor ERG, is naturally expressed in brain endothelial cells. Inhibition of RIOK2 in these cells may disrupt normal vascular function and integrity.
Q2: What types of vascular adverse events should I be aware of when working with this compound?
A2: Based on the adverse event profiles of other small molecule kinase inhibitors that affect vascular signaling, researchers should be vigilant for the following potential toxicities.
| Toxicity Category | Specific Adverse Events | Potential Mechanism |
| Hypertension | Increased systolic and diastolic blood pressure. | Inhibition of pathways leading to decreased nitric oxide (NO) production and vasoconstriction. |
| Thromboembolic Events | Arterial and venous thrombosis. | Endothelial cell damage, pro-coagulant state induction. |
| Cardiac Dysfunction | Left ventricular systolic dysfunction, heart failure. | Direct effects on cardiomyocytes or indirect effects from hypertension and vascular damage. |
| Vascular Leakage | Edema, proteinuria. | Disruption of endothelial barrier function. |
Q3: What in vitro assays are recommended to screen for this compound's vascular toxicity?
A3: A tiered approach is recommended:
-
Endothelial Cell Viability/Cytotoxicity Assay: To determine the direct cytotoxic effect on endothelial cells (e.g., HUVECs, HBMECs).
-
Endothelial Cell Migration and Proliferation Assays: To assess the impact on key angiogenic processes.
-
Tube Formation Assay: To evaluate the effect on the ability of endothelial cells to form capillary-like structures.
-
Endothelial Barrier Function Assay (TEER): To quantify the integrity of the endothelial monolayer.
Q4: What in vivo models and endpoints are suitable for evaluating vascular toxicity?
A4: In preclinical studies, rodent models are commonly used. Key assessments include:
-
Regular Blood Pressure Monitoring: Using tail-cuff or telemetry methods.
-
Histopathology: Of heart, kidneys, liver, and lungs to look for vascular damage, inflammation, or thrombosis.
-
Immunohistochemistry: Staining for markers of endothelial cells (CD31), proliferation (Ki-67), and apoptosis (cleaved caspase-3) in tumors and other tissues.
-
Serum Biomarkers: Measurement of markers for cardiac injury (troponins) and endothelial activation/damage.
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Cytotoxicity Assay
This protocol describes a method to determine the cytotoxic effect of this compound on a human umbilical vein endothelial cell (HUVEC) line using a resazurin-based assay.
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add 100 µL of the medium with the respective this compound concentrations.
-
Incubate for 48 hours.
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence with an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the dose-response curve and calculate the EC50 value using non-linear regression.
-
Visualizations
Caption: this compound anti-tumor signaling pathway in glioblastoma.
Optimizing NSC139021 Concentration for Cell-Based Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of NSC139021 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that has been shown to exert anti-tumor effects in glioblastoma cells. It induces cell cycle arrest at the G0/G1 phase and triggers apoptosis.[1][2] The primary mechanism involves the inhibition of the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway, leading to the accumulation of p21 and p27, which are cyclin-dependent kinase inhibitors.[1] This culminates in cell cycle arrest. Furthermore, this compound activates the p53 signaling pathway, which promotes apoptosis through the increased expression of pro-apoptotic proteins like Bax and cleaved caspase-3.[2][3]
Q2: What is a typical starting concentration for this compound in cell-based assays?
Based on published studies, a common concentration range for this compound in various cell-based assays is 5 µM to 15 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay, as sensitivity can vary.
Q3: How should I prepare and store a stock solution of this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1% v/v) to minimize solvent-induced cytotoxicity.[4]
Q4: Is this compound stable in cell culture media?
While specific stability data for this compound in various cell culture media like DMEM or RPMI 1640 is not extensively published, it is a general best practice to prepare fresh dilutions of the compound in your media for each experiment. The stability of small molecules in media can be affected by factors such as pH, temperature, and interaction with media components.[5]
Q5: Are there any known off-target effects of this compound?
Although initially identified as a RIOK2 inhibitor, studies have shown that this compound's anti-proliferative effects in glioblastoma cells are independent of RIOK2.[2][3] As with many small molecule inhibitors, the potential for off-target effects exists and should be considered when interpreting results.[6] If unexpected phenotypes are observed, it is advisable to validate the on-target effects by examining the downstream signaling pathways.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cell Viability
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your specific cell line. |
| Incorrect Assay Timing | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing a significant effect. |
| Cell Line Resistance | Different cell lines can exhibit varying sensitivity. Consider using a positive control cell line known to be sensitive to Skp2 or p53 pathway modulation. The genetic background of the cell line (e.g., p53 status) can influence its response.[7] |
| Compound Precipitation | Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, try pre-warming the media to 37°C before adding the compound and ensure gentle mixing. Consider performing a solubility test in your specific medium.[5][8] |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: High Background or Inconsistent Results in Apoptosis Assays (Annexin V/PI Staining)
| Possible Cause | Troubleshooting Steps |
| High Percentage of Apoptotic Cells in Control | Ensure gentle cell handling during harvesting and staining to avoid mechanical damage. Use cells from a healthy, sub-confluent culture. |
| Poor Separation of Cell Populations | Optimize flow cytometer settings, including compensation, using single-stain controls (Annexin V-FITC only and PI only). |
| Weak or No Apoptotic Signal in Treated Cells | The timing of analysis is critical. Apoptosis is a dynamic process; consider a time-course experiment to capture the peak of apoptosis. Also, verify that the this compound concentration is sufficient to induce apoptosis in your cell line. |
| Reagent Issues | Ensure the Annexin V binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Use fresh staining reagents. |
Issue 3: Weak or No Signal in Western Blot Analysis
| Possible Cause | Troubleshooting Steps |
| Suboptimal Protein Lysate Preparation | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or other appropriate methods. |
| Low Protein Concentration | Quantify your protein lysates using a BCA or Bradford assay and ensure equal loading of at least 20-30 µg of protein per lane. |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage based on the molecular weight of your target proteins. |
| Antibody Issues | Use antibodies validated for Western blotting at the recommended dilution. Ensure the primary and secondary antibodies are compatible. Include a positive control lysate known to express the target proteins. |
| Timing of Protein Expression Changes | The expression levels of signaling proteins can change dynamically. Perform a time-course experiment (e.g., 6, 12, 24 hours post-treatment) to determine the optimal time point for detecting changes in Skp2, p21, p27, and p53 pathway proteins. |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/mL (100 µL per well) and incubate for 24 hours.[1]
-
Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 15, 25 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours in the dark.[1]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined optimal time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution.[9]
-
Incubate the cells in the dark at room temperature for 15 minutes.[9]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Skp2, p21, p27, p53, or other targets of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein expression to a loading control such as β-actin or GAPDH.
Data Presentation
Table 1: Example of Dose-Response Data for this compound in a Cell Viability Assay
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 72.1 ± 6.3 |
| 10 | 48.9 ± 5.9 |
| 15 | 25.4 ± 4.1 |
| 25 | 10.2 ± 2.5 |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Inconsistent Results with NSC139021
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results when working with the small molecule inhibitor NSC139021. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound was initially identified as an inhibitor of RIO Kinase 2 (RIOK2). However, subsequent research has demonstrated that its anti-tumor effects in glioblastoma are independent of RIOK2 inhibition.[1][2][3] The primary mechanism of this compound involves the induction of cell cycle arrest at the G0/G1 phase and the triggering of apoptosis.[1][2][3] This is achieved through the modulation of two key signaling pathways:
-
Skp2-p27/p21-Cyclin E/CDK2-pRb Pathway: this compound downregulates the S-phase kinase-associated protein 2 (Skp2), leading to the accumulation of the cyclin-dependent kinase inhibitors p27 and p21. This, in turn, inhibits the activity of the Cyclin E/CDK2 complex, preventing the phosphorylation of the retinoblastoma protein (Rb) and ultimately causing cell cycle arrest.[1][4]
-
p53 Signaling Pathway: this compound activates the p53 tumor suppressor pathway, leading to an increase in the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, which drives the cells towards apoptosis.[1][2]
Q2: I am observing high variability in my IC50 values for this compound. What are the potential causes?
A2: Inconsistent IC50 values are a common issue in in vitro studies and can arise from several factors.[5][6][7] For this compound, consider the following:
-
Compound Solubility and Stability: The solubility and stability of this compound in your specific cell culture media and storage conditions can significantly impact its effective concentration. Precipitation or degradation of the compound will lead to a loss of activity and consequently, variable IC50 values.
-
Cell Line Specifics: Different cell lines can exhibit varying sensitivities to this compound due to their unique genetic and proteomic profiles.[1] Factors such as the status of the p53 and Rb pathways in your cell line can influence the response.
-
Experimental Parameters: Minor variations in experimental setup, such as cell seeding density, passage number, and the duration of drug exposure, can lead to significant differences in results.[5][7]
-
Assay Type: The choice of cell viability assay (e.g., MTT, CCK-8, CellTiter-Glo) can influence the measured IC50 value as they assess different aspects of cell health.[6]
Q3: Are there any known off-target effects of this compound that could explain unexpected phenotypes?
A3: While the primary on-target effects of this compound related to the Skp2 and p53 pathways are documented, comprehensive off-target screening data is not widely available in the public domain. It is a common phenomenon for small molecule inhibitors to have off-target activities, especially at higher concentrations.[8][9][10] If you observe a phenotype that cannot be explained by the known mechanism of action, it is prudent to consider the possibility of off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Cytotoxicity Results
-
Observation: High variability in IC50 values or the percentage of cell death between experiments.
-
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Precipitation | Verify Solubility: Visually inspect for precipitation when diluting the DMSO stock in aqueous media. If precipitation occurs, try pre-warming the media or increasing the final DMSO concentration (while ensuring it remains non-toxic to your cells, typically ≤ 0.5%). Fresh Preparations: Prepare fresh working solutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Health and Consistency | Passage Number: Use cells within a consistent and low passage number range for all experiments. Cell Health: Ensure cells are in the logarithmic growth phase and have high viability before seeding for an experiment. Cell Seeding Density: Optimize and strictly maintain the cell seeding density across all wells and experiments, as this can significantly affect the outcome of viability assays. |
| Assay-Specific Variability | Incubation Time: Perform a time-course experiment to determine the optimal endpoint for this compound treatment in your specific cell line. Assay Choice: If possible, validate your findings with a second, mechanistically different viability assay (e.g., an ATP-based assay like CellTiter-Glo in addition to a metabolic assay like CCK-8). |
Issue 2: Unexpected Western Blot Results
-
Observation: Inconsistent changes in the protein levels of Skp2, p27, p21, or p53 pathway members.
-
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Treatment Conditions | Time Course: The kinetics of protein expression changes can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point to observe the desired changes in your cell line. Dose Response: Ensure you are using a concentration of this compound that is appropriate for inducing the desired effect without causing overwhelming non-specific toxicity. |
| Technical Issues with Western Blotting | Antibody Validation: Use antibodies that have been validated for your specific application (Western Blot) and species. Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. Phosphatase/Protease Inhibitors: Always use lysis buffer supplemented with fresh phosphatase and protease inhibitors to preserve the integrity and phosphorylation status of your target proteins. |
Issue 3: Discrepancies in Cell Cycle or Apoptosis Data
-
Observation: Inconsistent percentages of cells in different cell cycle phases or inconsistent apoptosis rates.
-
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Cell Synchronization | For cell cycle experiments, if you are not seeing a clear G0/G1 arrest, consider synchronizing your cells before treatment to obtain a more uniform population. |
| Staining and Acquisition | Gentle Handling: Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to artifacts. Compensation: If performing multi-color flow cytometry for apoptosis (e.g., Annexin V and PI), ensure proper compensation is set to avoid spectral overlap. Gating Strategy: Use a consistent and well-defined gating strategy for all your flow cytometry analyses. |
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on glioblastoma cell lines from a key study.
Table 1: Effect of this compound on Glioblastoma Cell Viability (CCK-8 Assay) [1]
| Cell Line | Concentration (µM) | Treatment Time (h) | % Inhibition (Mean ± SD) |
| U118MG | 5 | 48 | ~20% |
| 10 | 48 | ~45% | |
| 15 | 48 | ~60% | |
| 5 | 72 | ~30% | |
| 10 | 72 | ~60% | |
| 15 | 72 | ~80% | |
| LN-18 | 5 | 48 | ~15% |
| 10 | 48 | ~35% | |
| 15 | 48 | ~50% | |
| 5 | 72 | ~25% | |
| 10 | 72 | ~50% | |
| 15 | 72 | ~70% | |
| GL261 | 5 | 48 | ~25% |
| 10 | 48 | ~50% | |
| 15 | 48 | ~70% | |
| 5 | 72 | ~40% | |
| 10 | 72 | ~65% | |
| 15 | 72 | ~85% |
Table 2: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cells (Flow Cytometry with PI Staining, 24h treatment) [1]
| Cell Line | Concentration (µM) | % of Cells in G0/G1 Phase (Mean ± SD) |
| U118MG | 0 (DMSO) | ~20% |
| 5 | ~60% | |
| 10 | ~75% | |
| 15 | ~80% | |
| LN-18 | 0 (DMSO) | ~40% |
| 5 | ~60% | |
| 10 | ~65% | |
| 15 | ~70% |
Table 3: Effect of this compound on Apoptosis in Glioblastoma Cells (Flow Cytometry with Annexin V/PI Staining, 72h treatment) [1]
| Cell Line | Concentration (µM) | % of Apoptotic Cells (Mean ± SD) |
| U118MG | 0 (DMSO) | ~5% |
| 5 | ~15% | |
| 10 | ~25% | |
| 15 | ~40% | |
| LN-18 | 0 (DMSO) | ~8% |
| 5 | ~20% | |
| 10 | ~35% | |
| 15 | ~50% |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed glioblastoma cells (e.g., U118MG, LN-18) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 20 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 15 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Skp2, p27, p21, p53, Bax, cleaved caspase-3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Seed cells and treat with this compound as described for Western blotting.
-
Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Fix the cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: An overview of the key experimental workflow for studying this compound.
References
- 1. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-EPMC8470931 - RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis. - OmicsDI [omicsdi.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of actionable targets of multi-kinase inhibitors (AToMI) screening platform to dissect kinase targets of staurosporines in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize NSC139021 cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the cytotoxicity of NSC139021 in normal cells during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in cancer cells?
A1: this compound has been shown to exert its anti-tumor effects in glioblastoma by inducing cell cycle arrest and apoptosis.[1][2][3] Initially identified as an inhibitor of RIOK2 in prostate cancer, its effects in glioblastoma are independent of RIOK2.[2] The compound's mechanism involves the downregulation of S-phase kinase-associated protein 2 (Skp2), which leads to the accumulation of p27 and p21.[1][4] This accumulation inhibits the Cyclin E/CDK2 complex, preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby arresting the cell cycle at the G0/G1 phase.[1][2][5] Furthermore, this compound activates the p53 signaling pathway, which increases the levels of Bax and cleaved caspase-3, ultimately triggering apoptosis.[2][3][5]
Q2: What is the known cytotoxicity profile of this compound in normal cells?
Q3: How can I determine a therapeutic window for this compound in my experimental models?
A3: Establishing a therapeutic window involves identifying a concentration range where this compound is effective against cancer cells while exhibiting minimal toxicity to normal cells.
-
Determine IC50 in Parallel: Using a cell viability assay (see Protocol 1), determine the half-maximal inhibitory concentration (IC50) for your cancer cell lines of interest and, concurrently, for relevant normal cell line controls (e.g., astrocytes, endothelial cells).
-
Calculate Selectivity Index (SI): The SI is the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 Normal / IC50 Cancer). A higher SI value indicates greater selectivity for cancer cells.
-
Dose-Response Analysis: Perform dose-response experiments to identify the lowest effective concentration that induces the desired phenotype (e.g., cell cycle arrest, apoptosis) in cancer cells. Compare this to the concentrations that cause significant death in normal cells.
-
Functional Assays: Confirm the mechanism of action (e.g., apoptosis, cell cycle arrest) at various concentrations in both cell types to ensure the on-target effect is achieved within the determined window.
Q4: What are potential strategies to mitigate this compound's cytotoxicity in normal cells?
A4: While specific validated methods for this compound are not yet published, several general strategies can be experimentally explored:
-
Dose Optimization: The most direct approach is to use the lowest possible concentration of this compound that still achieves the desired anti-cancer effect. This minimizes the potential for both on-target and off-target toxicity in normal cells.
-
Combination Therapy: Combining this compound with another anti-cancer agent could produce a synergistic effect, allowing for a lower, less toxic dose of this compound to be used.[6] Potential partners could include agents that target parallel survival pathways in cancer cells. A combination screen should be performed to identify synergistic interactions.
-
Pulsed Dosing: Instead of continuous exposure, a pulsed or intermittent dosing schedule (e.g., 24 hours on, 48 hours off) may give normal cells time to recover while still exerting pressure on the more rapidly dividing cancer cells.
-
Targeted Delivery Systems (Investigational): For in vivo studies, encapsulating this compound in a nanoparticle or liposome formulation that is targeted to tumor-specific antigens could concentrate the drug at the tumor site, reducing systemic exposure and toxicity to normal tissues.
Troubleshooting Guide
Issue: Significant cytotoxicity observed in normal cell controls at the effective dose for cancer cells.
| Possible Cause | Suggested Solution |
| High Compound Concentration | The concentration used may be too high for the specific normal cell type being tested. Action: Perform a detailed dose-response curve for both the cancer and normal cell lines to precisely identify the IC50 values and determine the selectivity index. Use the lowest concentration that shows a significant effect in the cancer cells. |
| High Sensitivity of Normal Cells | The normal cell type used as a control may be particularly sensitive to the mechanism of this compound (e.g., endothelial cells due to ERG/RIOK2 expression[1]). Action: 1. Confirm if the cell death mechanism in normal cells is the same as in cancer cells (apoptosis via p53). 2. Explore using a co-culture system to better mimic the tumor microenvironment, which can sometimes alter drug sensitivity.[7] 3. Screen for synergistic drug combinations to reduce the required dose of this compound. |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects that are toxic to normal cells. The specific off-targets are not well-characterized. Action: There is no direct way to block unknown off-targets. The best approach is rigorous dose optimization. Ensure that the observed anti-cancer effects are consistent with the known on-target mechanism (Skp2 and p53 pathway modulation). |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in published studies on glioblastoma multiforme (GBM) cell lines. Note: IC50 values for normal cell lines are not available in the cited literature and must be determined experimentally.
| Cell Line | Cell Type | Treatment Time | Effective Concentration Range (µM) | Observed Effect |
| U118MG | Human Glioblastoma | 48-72 hours | 5 - 15 | Dose- and time-dependent inhibition of proliferation.[8] |
| LN-18 | Human Glioblastoma | 48-72 hours | 5 - 15 | Dose- and time-dependent inhibition of proliferation.[8] |
| GL261 | Murine Glioma | 72 hours | 5 - 15 | Inhibition of cell proliferation.[8] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (CCK-8)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cancer and normal cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, PrestoBlue)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A typical starting range might be 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM.
-
Include a "vehicle control" well containing the same concentration of DMSO as the highest drug concentration.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Plot the percentage viability against the log of the drug concentration and use a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Protocol 2: Assessing Apoptosis via Annexin V/PI Staining
This protocol helps determine if cell death is occurring via apoptosis.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 48-72 hours.[1]
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells for each condition.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations
Caption: Signaling pathway of this compound in glioblastoma cells.
Caption: Experimental workflow for cytotoxicity assessment and mitigation.
Caption: Conceptual strategies to minimize off-target cytotoxicity.
References
- 1. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. S-EPMC8470931 - RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis. - OmicsDI [omicsdi.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Long-term storage and handling of NSC139021
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of NSC139021.
Frequently Asked Questions (FAQs)
What is this compound?
This compound, also known as 1-[2-Thiazolylazo]-2-naphthol, is a small molecule inhibitor. It has been shown to exert anti-tumor effects in glioblastoma by inducing cell cycle arrest and apoptosis.[1][2] Its mechanism of action involves the Skp2-p27/p21-Cyclin E/CDK2-pRb and p53 signaling pathways.[1][3][4]
What are the primary research applications of this compound?
This compound is primarily used in cancer research, particularly in the study of glioblastoma.[1][2] It is utilized in in vitro cell-based assays to investigate cell viability, proliferation, and apoptosis, as well as in in vivo animal models to assess its anti-tumor efficacy.[1][5]
Troubleshooting Guides
In Vitro Experimentation
Issue: Inconsistent results in cell viability assays.
-
Solution: Ensure consistent cell seeding density and confluency. Use a fresh stock solution of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound. Verify the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed cytotoxic levels (typically <0.5%).
Issue: Low or no induction of apoptosis.
-
Solution: Confirm the appropriate concentration range of this compound for the cell line being used. Treatment duration is also critical; for some cell lines, a longer incubation period (e.g., 72 hours) may be necessary to observe significant apoptosis.[5] Ensure that the apoptosis detection method (e.g., Annexin V/PI staining) is performed according to the manufacturer's protocol and that flow cytometer settings are correctly calibrated.
In Vivo Experimentation
Issue: Lack of tumor growth inhibition in xenograft models.
-
Solution: Verify the dosage and administration route of this compound. Intraperitoneal injection has been shown to be effective.[1][2] Ensure the formulation of this compound is appropriate for in vivo administration and is stable. Monitor the health of the animals closely for any signs of toxicity that could affect the experimental outcome.
Issue: Variability in tumor size within treatment groups.
-
Solution: Ensure uniform tumor cell implantation and consistent animal handling. Randomize animals into treatment and control groups. Increase the sample size (number of animals per group) to improve statistical power.
Storage and Handling
How should I store this compound powder?
For long-term storage, this compound as a solid powder should be stored at 2-8°C. Under these conditions, it is expected to be stable for at least one year.
How should I store this compound solutions?
Solutions of this compound in DMSO can be stored at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
What are the recommended handling procedures for this compound?
This compound should be handled in a well-ventilated area. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. Avoid inhalation of the powder and contact with skin and eyes.
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Orange to brown powder | |
| Molecular Formula | C13H9N3OS | |
| Molecular Weight | 255.30 g/mol | |
| Melting Point | 138-142 °C | |
| Solubility | Soluble in DMSO and methanol. Quantitative solubility data in common solvents is not readily available. | [6][7] |
| Stability | Specific data on light and pH stability is not readily available. As an azo dye, it may be susceptible to photodegradation.[1][2][5] Azo dyes, in general, are known for their stability.[8][9] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on this compound in glioblastoma cell lines.[5]
-
Cell Seeding: Seed U118MG, LN-18, or GL261 cells in 96-well plates at a density of 2 x 10^4 cells/mL in 100 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 15 µM) or DMSO as a vehicle control.
-
Incubation: Incubate for 24, 48, or 72 hours.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate for 2 hours in the dark.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on a study investigating this compound-induced apoptosis.[5]
-
Cell Treatment: Treat U118MG or LN-18 cells with desired concentrations of this compound for 72 hours.
-
Cell Harvesting: Digest cells with 0.05% trypsin and centrifuge for 5 minutes.
-
Washing: Wash the collected cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15-30 minutes in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
In Vivo Xenograft Model
This protocol was used to evaluate the anti-tumor activity of this compound in a glioblastoma model.[1]
-
Cell Implantation: Subcutaneously inject nude mice with U118MG glioblastoma cells.
-
Tumor Growth: Allow tumors to establish and grow.
-
Treatment: Administer this compound via intraperitoneal injection at a dose of 100 or 150 mg/kg, three times per week for 21 days.
-
Monitoring: Monitor tumor volume and animal weight throughout the study.
-
Endpoint Analysis: At the end of the treatment period, excise tumors for further analysis (e.g., weight, immunohistochemistry).
Visualizations
Caption: Signaling pathway of this compound in glioblastoma cells.
Caption: General experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azo dye - Wikipedia [en.wikipedia.org]
- 6. 1-(2-Thiazolylazo)-2-naphthol|lookchem [lookchem.com]
- 7. echemi.com [echemi.com]
- 8. Naphthols Manufacturers India | Napthol Manufacturers in India | [vipulorganics.com]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: Overcoming Resistance to NSC139021 in Cancer Cells
Welcome to the NSC139021 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the anti-cancer properties of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research, with a focus on understanding and overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound was initially identified as an inhibitor of RIOK2. However, subsequent research has demonstrated that its anti-tumor effects in cancer cells, such as glioblastoma, are independent of RIOK2 inhibition.[1][2][3][4] The primary mechanism of action is the induction of cell cycle arrest at the G0/G1 phase.[1][3][4] This is achieved by targeting the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway.[1][3][4] Additionally, this compound can induce apoptosis through the activation of the p53 signaling pathway.[1][3][4]
Q2: Has resistance to this compound been reported in the literature?
A2: Currently, there is no specific literature detailing acquired resistance to this compound in cancer cell lines. However, as with most targeted therapies, the development of resistance is a potential challenge. This guide provides information on investigating and potentially overcoming hypothetical resistance based on the known mechanism of action of this compound.
Q3: What are the potential molecular mechanisms that could lead to resistance to this compound?
A3: Based on its mechanism of action, potential resistance to this compound could arise from alterations in the pathways it targets. These may include:
-
Mutations or alterations in the p53 pathway: As this compound-induced apoptosis is mediated by p53, mutations in the TP53 gene or deregulation of p53's downstream effectors could confer resistance.[5][6][7]
-
Changes in the Skp2-p27/p21 axis: Overexpression of Skp2 or loss of p27 or p21 function could potentially override the cell cycle arrest induced by this compound.
-
Activation of bypass signaling pathways: Cancer cells might develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thus circumventing the effects of this compound.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), is a common mechanism of drug resistance that could potentially reduce the intracellular concentration of this compound.
Q4: What are the initial steps to take if I observe reduced sensitivity to this compound in my cancer cell line?
A4: If you suspect your cell line is developing resistance, a systematic approach is recommended. Start by confirming the identity and purity of your this compound compound. Then, perform a dose-response experiment to accurately determine the IC50 value in your resistant line and compare it to the parental, sensitive line. If a significant shift in IC50 is confirmed, you can proceed with investigating the potential resistance mechanisms outlined in the troubleshooting guide below.
Troubleshooting Guides
This section provides guidance on how to investigate and address potential issues of reduced efficacy or resistance to this compound.
Issue 1: Higher than expected IC50 value or lack of response to this compound treatment.
-
Question: My cancer cell line shows a higher IC50 for this compound than what has been previously reported, or it has stopped responding to the treatment. What should I do?
-
Answer: This could be due to several factors, ranging from experimental variables to acquired resistance. Follow these steps to troubleshoot:
-
Verify Compound Integrity:
-
Action: Confirm the purity and stability of your this compound stock. If possible, use a fresh batch of the compound.
-
Rationale: Degradation of the compound can lead to a loss of activity.
-
-
Confirm Cell Line Identity and Health:
-
Action: Perform cell line authentication (e.g., STR profiling) and test for mycoplasma contamination.
-
Rationale: Misidentified or contaminated cell lines can lead to inconsistent results.
-
-
Investigate Potential Resistance Mechanisms:
-
Action: Based on the known mechanism of this compound, you can investigate the following:
-
Assess the p53 pathway: Sequence the TP53 gene in your resistant and parental cell lines to check for new mutations. Analyze the expression and phosphorylation of p53 and its downstream targets (e.g., p21, Bax) by Western blot after this compound treatment.
-
Examine the Skp2-p27/p21 axis: Compare the protein levels of Skp2, p27, and p21 in your resistant and parental lines at baseline and after treatment using Western blotting.
-
Evaluate drug efflux pump activity: Use a commercially available assay to measure the activity of efflux pumps like P-gp.
-
-
-
Issue 2: Inconsistent results in cell viability assays.
-
Question: I am getting variable results with my cell viability assays (e.g., CCK-8, MTT) when treating with this compound. How can I improve the reproducibility?
-
Answer: Inconsistent results in cell-based assays can be due to several factors. Consider the following:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. High cell density can sometimes mask the cytotoxic effects of a compound.
-
Incubation Time: Optimize the incubation time with this compound. A time-course experiment can help determine the optimal duration for observing the desired effect.
-
Reagent Preparation and Handling: Prepare fresh reagents and ensure proper mixing. For assays like CCK-8, avoid introducing bubbles into the wells, as they can interfere with absorbance readings.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Include a vehicle-only control in all experiments.
-
Quantitative Data Summary
| Cell Line | Cancer Type | Assay | Concentration (µM) | Observed Effect | Reference |
| U118MG | Glioblastoma | Cell Proliferation | 5, 10, 15 | Dose-dependent inhibition of proliferation | [2] |
| LN-18 | Glioblastoma | Cell Proliferation | 5, 10, 15 | Dose-dependent inhibition of proliferation | [2] |
| GL261 | Glioblastoma (murine) | Cell Proliferation | 5, 10, 15 | Dose-dependent inhibition of proliferation | [2] |
| U118MG | Glioblastoma | Apoptosis | 5, 10, 15 | Dose-dependent increase in apoptosis | |
| LN-18 | Glioblastoma | Apoptosis | 5, 10, 15 | Dose-dependent increase in apoptosis |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound and investigate potential resistance.
Cell Viability Assessment using CCK-8 Assay
This protocol is for determining the effect of this compound on cancer cell viability.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control and medium-only blanks.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the desired time.
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Apoptosis Assay using Annexin V-FITC and PI Staining
This protocol is for the detection of apoptosis induced by this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in cancer cells.
Workflow for Investigating this compound Resistance
Caption: A logical workflow for investigating potential resistance to this compound.
References
- 1. Regulation of cell growth by selective COX-2 inhibitors in oral carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-output prediction of dose–response curves enables drug repositioning and biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Using NSC139021 in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using NSC139021 in preclinical research. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data summaries to facilitate your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in glioblastoma?
A1: this compound induces cell cycle arrest at the G0/G1 phase and triggers apoptosis in glioblastoma cells.[1][2] It achieves this by targeting the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway.[1][2] Specifically, this compound leads to a decrease in Skp2 protein levels, which in turn causes an accumulation of p27 and p21.[3][4] This inhibits CDK2, leading to reduced phosphorylation of the retinoblastoma protein (pRb) and subsequent cell cycle arrest.[3][4] Furthermore, this compound activates the p53 signaling pathway, increasing the expression of pro-apoptotic proteins like Bax and cleaved caspase-3.[5][1][6]
Q2: Is this compound a RIOK2 inhibitor?
A2: While initially identified as an inhibitor of the atypical protein kinase RIOK2 in prostate cancer, studies in glioblastoma suggest that this compound's anti-tumor effects are independent of RIOK2 inhibition.[1][6][7]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound can be solubilized in dimethyl sulfoxide (DMSO) to prepare a stock solution.[6] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the recommended concentrations of this compound for in vitro studies?
A4: For cell-based assays with glioblastoma cell lines such as U118MG, LN-18, and GL261, effective concentrations typically range from 5 µM to 15 µM.[6]
Q5: What are the recommended dosages for in vivo studies?
A5: In murine xenograft models of glioblastoma, intraperitoneal administration of this compound at doses of 100 mg/kg or 150 mg/kg, administered three times a week, has been shown to be effective in suppressing tumor growth.[5][1]
Q6: Are there any known toxicity concerns with this compound?
A6: While studies have reported no obvious systemic toxicity at effective in vivo doses, a potential for blood vessel-associated toxicity has been noted and should be considered in experimental design and monitoring.[5][4][6]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cytotoxicity in cell viability assays.
-
Question: My CCK-8/MTT assay results show variable or weak cytotoxic effects of this compound. What could be the cause?
-
Answer:
-
Compound Solubility: Ensure that this compound is fully dissolved in your stock solution and that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity or compound precipitation.
-
Cell Seeding Density: The optimal cell number per well is crucial. Too few cells may lead to insignificant changes, while too many cells can result in nutrient depletion and confounding results. A cell seeding density of approximately 5,000 cells/well in a 96-well plate is a good starting point for many glioblastoma cell lines.
-
Incubation Time: The cytotoxic effects of this compound are time-dependent. Consider extending the incubation period (e.g., 48 to 72 hours) to observe a more pronounced effect.[6]
-
Assay Interference: If the compound itself has reducing or oxidizing properties, it might interfere with the tetrazolium salt reduction in the assay. In such cases, replace the drug-containing medium with fresh medium before adding the CCK-8 or MTT reagent.
-
Issue 2: Difficulty in detecting changes in cell cycle distribution.
-
Question: I am not observing a clear G0/G1 arrest after treating cells with this compound in my flow cytometry experiment. What should I check?
-
Answer:
-
Cell Synchronization: For a more pronounced effect on the cell cycle, consider synchronizing the cells before treatment. A common method is serum starvation for 24 hours.[6]
-
Treatment Duration: The timing of analysis is critical. Cell cycle arrest is a dynamic process. Analyze the cells at different time points post-treatment (e.g., 24, 48 hours) to capture the peak of the G0/G1 population.
-
Fixation Technique: Proper cell fixation is essential for accurate DNA staining. Use ice-cold 70% ethanol and add it dropwise to the cell suspension while gently vortexing to prevent cell clumping.
-
Data Acquisition and Analysis: Ensure you are collecting a sufficient number of events (at least 10,000) per sample for robust statistical analysis. Use appropriate software for cell cycle modeling to accurately quantify the percentage of cells in each phase.
-
Issue 3: Weak or inconsistent protein level changes in Western blots.
-
Question: I am struggling to see the expected decrease in Skp2 and increase in p27 protein levels after this compound treatment. What could be wrong?
-
Answer:
-
Timing of Protein Expression: The kinetics of protein expression changes can vary. For instance, a decrease in Skp2 protein levels might be more apparent after longer treatment durations (e.g., 6 to 24 hours).[1] Perform a time-course experiment to determine the optimal time point for observing the desired changes.
-
Antibody Quality: Ensure that the primary antibodies for Skp2 and p27 are validated and used at the recommended dilution. Run positive and negative controls to verify antibody specificity.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
Lysis Buffer and Protease Inhibitors: Use a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation during sample preparation.
-
Quantitative Data
Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Lines
| Cell Line | Assay | Concentration (µM) | Incubation Time | Observed Effect |
| U118MG | CCK-8 | 5, 10, 15 | 48, 72 h | Dose- and time-dependent decrease in cell viability[6] |
| LN-18 | CCK-8 | 5, 10, 15 | 48, 72 h | Dose- and time-dependent decrease in cell viability[6] |
| GL261 | CCK-8 | 5, 10, 15 | 48, 72 h | Dose- and time-dependent decrease in cell viability[6] |
| U118MG | Colony Formation | 5, 10, 15 | 10-14 days | Dose-dependent decrease in colony numbers[6] |
| LN-18 | Colony Formation | 5, 10, 15 | 10-14 days | Dose-dependent decrease in colony numbers[6] |
| GL261 | Colony Formation | 5, 10, 15 | 10-14 days | Dose-dependent decrease in colony numbers[6] |
| U118MG | Flow Cytometry | 5, 10, 15 | 24 h | Significant increase in G0/G1 phase cell population[1] |
| LN-18 | Flow Cytometry | 5, 10, 15 | 24 h | Significant increase in G0/G1 phase cell population[1] |
| U118MG | Apoptosis Assay | 5, 10, 15 | 72 h | Dose-dependent increase in apoptosis[1] |
| LN-18 | Apoptosis Assay | 5, 10, 15 | 72 h | Dose-dependent increase in apoptosis[1] |
Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Animal Model | Cell Line | Treatment Dose and Schedule | Duration | Outcome |
| Nude Mice | U118MG (subcutaneous) | 100 or 150 mg/kg, i.p., 3x/week | 21 days | Significant decrease in tumor volume and weight |
| C57BL/6 Mice | GL261 (orthotopic) | 150 mg/kg, i.p. | Not specified | Significant decrease in tumor size |
Experimental Protocols
Cell Viability (CCK-8) Assay
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 2-3 days.
-
Colony Staining: When colonies are visible, wash the wells with PBS, fix the colonies with 4% paraformaldehyde for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Flow Cytometry for Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer.
Western Blotting
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Skp2, p27, p21, p53, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Signaling pathway of this compound in glioblastoma cells.
Caption: General workflow for in vitro experiments with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. ptglab.com [ptglab.com]
- 6. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected findings in NSC139021 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NSC139021. Our aim is to help you interpret unexpected findings and navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound was initially identified as an inhibitor of the atypical protein kinase RIOK2.[1][2] However, recent studies in glioblastoma have revealed that its anti-tumor effects are independent of RIOK2.[2][3][4] The primary mechanism involves the induction of cell cycle arrest at the G0/G1 phase and apoptosis.[3][4][5] This is achieved by targeting the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway and activating the p53 signaling pathway.[1][2][3]
Q2: At what concentrations is this compound typically effective in vitro?
A2: In glioblastoma cell lines such as U118MG, LN-18, and GL261, this compound has been shown to inhibit cell proliferation at concentrations of 5, 10, and 15 µM.[3][6] These concentrations were effective in cell viability assays (CCK-8) and colony formation assays.[3]
Q3: What are the recommended in vivo dosages for this compound?
A3: In mouse xenograft models of glioblastoma, intraperitoneal administration of 100 or 150 mg/kg of this compound has been used.[6] A dosage of 150 mg/kg significantly suppressed tumor growth.[2][3][5] It has been reported that these doses did not cause obvious systemic toxicity.[6]
Q4: How quickly can I expect to see effects after treating cells with this compound?
A4: The timing of effects can be crucial. While inhibition of cell proliferation is observed after 48 to 72 hours, changes in the protein levels of key signaling molecules like Skp2 and p27 may take longer to become apparent.[3][6] For instance, one study noted no significant effect on Skp2 and p27 protein and mRNA levels after 2.5 hours of treatment, but a decrease in Skp2 and an increase in p27 were observed after 6 hours.[3]
Troubleshooting Guide
This guide addresses specific unexpected findings you may encounter during your experiments with this compound.
Issue 1: No effect on RIOK2 protein levels or downstream targets.
-
Unexpected Finding: You've treated your cancer cell line with this compound, expecting to see a decrease in RIOK2 protein levels or an impact on its known functions like ribosome biogenesis, but your Western blot or functional assays show no change.[7]
-
Interpretation and Solution: This is a key finding from recent research. The anti-proliferative effects of this compound in glioblastoma cells are independent of RIOK2.[2][3] Instead of focusing on RIOK2, you should investigate the Skp2-p27/p21 and p53 signaling pathways.
-
Recommended Action:
-
Perform Western blot analysis for proteins in the Skp2-p27/p21-Cyclin E/CDK2-pRb axis. You should expect to see a decrease in Skp2, and subsequent accumulation of p27 and p21.[1][3]
-
Assess the activation of the p53 pathway. Look for increased levels of p53, Bax, and cleaved caspase 3.[2][3][5]
-
To confirm the RIOK2-independent mechanism in your cell line, consider using siRNA to silence RIOK2 and see if it enhances the effect of this compound. In previous studies, RIOK2 silencing did not alter the inhibitory effects of the compound.[3]
-
-
Issue 2: Cell viability is reduced, but there is no significant increase in apoptosis.
-
Unexpected Finding: Your cell proliferation assays (e.g., CCK-8 or MTT) show a dose-dependent decrease in cell viability, but flow cytometry analysis with Annexin V/PI staining does not show a corresponding increase in the apoptotic cell population.
-
Interpretation and Solution: This suggests that the primary effect in your experimental window might be cell cycle arrest rather than immediate apoptosis. This compound is known to arrest cells in the G0/G1 phase.[3][6]
-
Recommended Action:
-
Perform cell cycle analysis using flow cytometry with propidium iodide (PI) staining. You should observe an accumulation of cells in the G0/G1 phase and a decrease in the S and G2/M phase populations.[3]
-
Analyze the key regulators of the G1/S checkpoint. Western blotting for Cyclin E, CDK2, and phosphorylated Rb can provide mechanistic insight into the observed cell cycle arrest.[1][3]
-
Consider extending the treatment duration. Apoptosis may be a downstream event following prolonged cell cycle arrest.
-
-
Issue 3: Inconsistent results between different cell lines.
-
Unexpected Finding: this compound shows potent anti-proliferative effects in one cancer cell line but is less effective in another, even though both express RIOK2.
-
Interpretation and Solution: Since the primary mechanism is RIOK2-independent, the differential sensitivity may be due to the status of the Skp2 and p53 pathways in your cell lines.
-
Recommended Action:
-
Profile the baseline protein levels of Skp2, p27, p21, and p53 in your panel of cell lines. Cell lines with higher Skp2 or mutant/null p53 might respond differently.
-
Verify the functionality of the p53 pathway in your cell lines.
-
The term "off-target effects" can refer to the drug acting on unintended molecules. It is possible that in different cellular contexts, other off-target interactions contribute to the observed phenotype.[8]
-
-
Data Presentation
Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Lines
| Cell Line | Assay | Concentration (µM) | Treatment Duration | Result |
|---|---|---|---|---|
| U118MG | CCK-8 | 5, 10, 15 | 48h, 72h | Decreased cell viability[3] |
| LN-18 | CCK-8 | 5, 10, 15 | 48h, 72h | Decreased cell viability[3] |
| GL261 | CCK-8 | 5, 10, 15 | 72h | Decreased cell proliferation[3] |
| U118MG | Colony Formation | 5, 10, 15 | 10-14 days | Decreased colony numbers[3] |
| LN-18 | Colony Formation | 5, 10, 15 | 10-14 days | Decreased colony numbers[3] |
| GL261 | Colony Formation | 5, 10, 15 | 10-14 days | Decreased colony numbers[3] |
Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Animal Model | Cell Line | Treatment | Dosage | Outcome |
|---|---|---|---|---|
| Nude Mice | U118MG | Intraperitoneal | 100, 150 mg/kg | Suppressed tumor growth[6] |
| C57BL/6 Mice | GL261 (orthotopic) | Intraperitoneal | 150 mg/kg | Decreased tumor size[3] |
Experimental Protocols
1. Cell Cycle Analysis via Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Seed cells (e.g., U118MG, LN-18) and allow them to adhere.
-
Replace with complete medium and treat with various concentrations of this compound (e.g., 0, 5, 10, 15 µM) or DMSO as a vehicle control.
-
After the desired treatment period (e.g., 24 or 48 hours), harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
Fix the cells in 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is quantified using appropriate software.
-
2. Western Blot for Signaling Pathway Analysis
-
Objective: To measure the protein levels of key components in the Skp2 and p53 pathways.
-
Methodology:
-
Plate cells and treat with this compound as described above.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Skp2, p27, p21, Cyclin E, CDK2, p-Rb, Rb, p53, Bax, cleaved caspase 3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: this compound signaling pathway in glioblastoma.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis | Semantic Scholar [semanticscholar.org]
- 5. S-EPMC8470931 - RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis. - OmicsDI [omicsdi.org]
- 6. mdpi.com [mdpi.com]
- 7. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Skp2 Inhibitors in Glioblastoma: NSC139021 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which plays a pivotal role in cell cycle progression and tumorigenesis. Its overexpression in glioblastoma (GBM) is associated with poor prognosis, making it an attractive therapeutic target. This guide provides a comparative overview of NSC139021 and other notable Skp2 inhibitors that have been evaluated in preclinical glioblastoma models, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Skp2-p27 Axis
Skp2 promotes the degradation of several key tumor suppressor proteins, most notably the cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27). By targeting p27 for ubiquitination and subsequent proteasomal degradation, Skp2 allows for the activation of CDK2-Cyclin E complexes, which in turn phosphorylate the retinoblastoma protein (pRb). This phosphorylation event releases the transcription factor E2F, initiating the transcription of genes required for S-phase entry and cell cycle progression. Inhibition of Skp2 disrupts this cascade, leading to the accumulation of p27, subsequent cell cycle arrest, and often, apoptosis.
Figure 1. Simplified signaling pathway of Skp2 inhibition in glioblastoma.
Comparative Performance of Skp2 Inhibitors
The following table summarizes the quantitative data for this compound and other selected Skp2 inhibitors in glioblastoma preclinical models.
| Inhibitor | Target | Glioblastoma Cell Lines | IC50 / Effective Concentration | In Vivo Efficacy | Reference(s) |
| This compound | Skp2 | U118MG, LN-18, GL261 | 5, 10, 15 µM (effective concentrations) | 150 mg/kg i.p. significantly suppressed tumor growth | [1][2] |
| MLN4924 (Pevonedistat) | NAE1 (indirect Skp2 inhibition) | LN18, GB1, M059K, SNU1105, A172, U251MG, U373MG, U87MG | IC50: 0.195 µM (LN18), 0.279 µM (GB1), 5.50 µM (M059K), 20.9 µM (SNU1105), 0.01 µM (A172), 0.31 µM (U251MG), 0.05 µM (U373MG), 0.43 µM (U87MG) | Suppressed tumor growth in an orthotopic xenograft model | [3][4] |
| Compound 25 (SZL-P1-41) | Skp2-Skp1 interaction | U87, U138, LNZ308 | IC50: 20.2 µM (U87), 65.16 µM (U138), 39.12 µM (LNZ308) | Enhanced sensitivity to TMZ in vivo | [5] |
| SKPin C1 | Skp2-p27 interaction | Not specifically reported for glioblastoma | IC50 not reported for glioblastoma | Not reported for glioblastoma | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay
Figure 2. General workflow for a cell viability assay.
-
Cell Culture: Human glioblastoma cell lines (e.g., U118MG, LN-18, U87) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 2 x 10^4 cells/mL.[1]
-
Treatment: After 24 hours of incubation, cells are treated with various concentrations of the Skp2 inhibitor (e.g., this compound at 5, 10, 15 µM) or vehicle control (DMSO).[1]
-
Incubation: Cells are incubated with the compounds for 24, 48, or 72 hours.[1]
-
Viability Assessment:
-
CCK-8/MTT Assay: 10 µL of CCK-8 or MTT solution is added to each well, followed by incubation for 2-4 hours. The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[1][7]
-
CellTiter-Glo® Assay: An equal volume of CellTiter-Glo® reagent is added to each well, and luminescence is measured after a brief incubation period.[8]
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Apoptosis Assay
Figure 3. Workflow for an apoptosis assay using flow cytometry.
-
Cell Treatment: Glioblastoma cells are seeded in 6-well plates and treated with the desired concentrations of the Skp2 inhibitor or vehicle control for 24 to 72 hours.[1]
-
Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the vehicle control.
In Vivo Xenograft Model
-
Animal Model: Athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Cell Implantation: Human glioblastoma cells (e.g., U118MG) are subcutaneously or orthotopically injected into the mice. For subcutaneous models, approximately 5 x 10^6 cells are injected into the flank.[1] For orthotopic models, cells are stereotactically injected into the brain.
-
Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and control groups. The Skp2 inhibitor (e.g., this compound at 150 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection, typically three times a week for a specified period (e.g., 21 days).[1]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²)/2. For orthotopic models, tumor growth can be monitored using bioluminescence imaging if the cells are engineered to express luciferase.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Concluding Remarks
This compound has demonstrated promising anti-glioblastoma activity by targeting the Skp2 pathway, leading to cell cycle arrest and apoptosis. When compared to other Skp2 inhibitors, its efficacy appears to be in a similar range to compounds like MLN4924 and Compound 25 in preclinical models. However, it is important to note that MLN4924 is an indirect inhibitor of Skp2, acting on the broader neddylation pathway, which may have different off-target effects. Compound 25 and SKPin C1 offer more direct inhibition of Skp2 protein-protein interactions, but further studies are needed to fully elucidate their therapeutic potential in glioblastoma. The experimental protocols provided herein offer a foundation for the continued investigation and comparative evaluation of these and novel Skp2 inhibitors in the pursuit of more effective treatments for glioblastoma.
References
- 1. Downregulation of Skp2 and p27/Kip1 synergistically induces apoptosis in T98G glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Real-Time Viability & Apoptosis Analysis in Malignant Glioma Models [moleculardevices.com]
- 4. Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of NSC139021 and Temozolomide in Glioblastoma
For Immediate Release
This guide provides a detailed comparison of the preclinical efficacy of two therapeutic compounds, NSC139021 and temozolomide, in the context of glioblastoma (GBM), the most aggressive form of brain cancer. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data.
Executive Summary
Temozolomide is the current standard-of-care chemotherapy for glioblastoma, acting as a DNA alkylating agent. Its efficacy is often limited by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). This compound is an investigational compound that has demonstrated anti-glioblastoma activity through a distinct mechanism involving cell cycle arrest and apoptosis. This guide synthesizes available preclinical data to facilitate an objective comparison of these two agents.
Mechanisms of Action
Temozolomide: DNA Alkylation
Temozolomide is a prodrug that, under physiological conditions, converts to the active compound monomethyl triazeno imidazole carboxamide (MTIC). MTIC methylates DNA, primarily at the O6 and N7 positions of guanine residues.[1][2][3][4][5] This DNA damage triggers cell death.[5] However, the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) can remove these methyl groups, thereby conferring resistance to temozolomide.[1][2]
This compound: Cell Cycle Arrest and Apoptosis
This compound induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in glioblastoma cells.[6][7][8] Its mechanism involves the downregulation of S-phase kinase-associated protein 2 (Skp2), leading to the accumulation of p27 and p21.[6][7] This, in turn, inhibits the Cyclin E/CDK2 complex, preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby blocking cell cycle progression.[6][7] Furthermore, this compound activates the p53 signaling pathway, leading to apoptosis.[7][8] While initially identified as a RIOK2 inhibitor, its anti-glioblastoma effects appear to be independent of this target.[8][9]
References
- 1. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
- 2. Orthotopic GBM xenograft models [bio-protocol.org]
- 3. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Apoptotic Pathways Induced by NSC139021 in Glioblastoma
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the apoptotic pathways induced by the investigational compound NSC139021 in glioblastoma cells. The guide provides a detailed comparison with other well-known apoptosis-inducing agents—Temozolomide, Staurosporine, and TRAIL—supported by quantitative data, detailed experimental protocols, and clear visualizations of the underlying signaling pathways.
This compound has been identified as a potent inducer of apoptosis in glioblastoma cell lines. This guide delves into the molecular mechanisms of this compound-induced cell death, presenting a side-by-side comparison with standard chemotherapeutic and research compounds to highlight its unique and shared apoptotic signaling cascades.
Quantitative Analysis of Apoptosis Induction
The following tables summarize the dose-dependent effects of this compound and its comparators on apoptosis in various glioblastoma cell lines.
Table 1: Apoptosis Induction by this compound in Glioblastoma Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (%) |
| U118MG | 5 | 72 | ~15 |
| U118MG | 10 | 72 | ~25 |
| U118MG | 15 | 72 | ~35 |
| LN-18 | 5 | 72 | ~12 |
| LN-18 | 10 | 72 | ~20 |
| LN-18 | 15 | 72 | ~30 |
Data extracted from Yu et al., 2021.
Table 2: Comparative Apoptosis Induction by Alternative Agents in Glioblastoma Cell Lines
| Agent | Cell Line | Concentration | Treatment Duration (h) | Percentage of Apoptotic Cells (%) |
| Temozolomide | U-118 | 250 µM | 48 | Low (unspecified percentage) |
| Temozolomide + Rapamycin | U-118 | TMZ (250 µM) | 48 | 37.44 |
| Staurosporine | T98G | Not Specified | 72 | >80 (inferred from viability) |
| Staurosporine | LN-18 | 1 µM | 24 | Significant cell death |
| TRAIL | LN-18 | 5 ng/ml | 24 | ~80 |
| TRAIL | T98G | 5 ng/ml | 24 | ~80 |
Data for Temozolomide from Rodrigues et al., 2017. Data for Staurosporine from Yamasaki et al., 2003 and Sánchez-Osuna et al., 2016. Data for TRAIL from Jane et al., 2011.
Signaling Pathways of Apoptosis
This compound primarily induces apoptosis through the intrinsic, p53-dependent mitochondrial pathway. In contrast, agents like TRAIL utilize the extrinsic pathway, while Temozolomide's effects are linked to DNA damage responses, and Staurosporine acts as a broad-spectrum kinase inhibitor.
This compound-Induced Apoptotic Pathway
This compound treatment leads to the downregulation of Skp2, causing an accumulation of p27 and p21. This, in turn, inhibits the Cyclin E/CDK2 complex, leading to cell cycle arrest at the G0/G1 phase.[1] Concurrently, this compound activates the p53 signaling pathway, which upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2 in some cell lines.[1] The increased Bax/Bcl-2 ratio is a key event in the mitochondrial pathway of apoptosis, leading to the activation of executioner caspase-3 and subsequent cell death.[1]
References
Evaluating the Specificity of NSC139021 for the Skp2 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The S-phase kinase-associated protein 2 (Skp2) is a critical component of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex, a key regulator of cell cycle progression. By targeting tumor suppressor proteins such as p27Kip1 and p21Cip1 for proteasomal degradation, Skp2 promotes the transition from G1 to S phase. Its overexpression is frequently observed in various human cancers, correlating with poor prognosis and making it an attractive target for therapeutic intervention. This guide provides a comparative analysis of NSC139021, a compound identified as an inhibitor of the Skp2 pathway, against other known Skp2 inhibitors, with a focus on specificity and mechanism of action, supported by available experimental data.
Mechanism of Action: A Diverse Landscape of Skp2 Inhibition
Inhibitors of the Skp2 pathway employ various strategies to disrupt its function. This compound appears to act by reducing the overall levels of Skp2 protein, which in turn leads to the accumulation of its downstream targets. This contrasts with other inhibitors that target specific protein-protein interactions within the SCF-Skp2 complex.
| Inhibitor | Proposed Mechanism of Action |
| This compound | Decreases Skp2 protein and mRNA levels, leading to accumulation of p27 and p21.[1] |
| SZL P1-41 (Compound #25) | Prevents the interaction between Skp2 and Skp1, thereby inhibiting the assembly of a functional SCF-Skp2 ligase complex.[2] |
| C1 (SKPin C1) | Specifically inhibits the interaction between Skp2 and its substrate, p27, preventing p27 ubiquitination and degradation.[3][4][5][6] |
| Pevonedistat (MLN4924) | Inhibits the NEDD8-activating enzyme (NAE), which is required for the activation of all cullin-RING E3 ligases, including SCF-Skp2.[7][8][9] |
Comparative Analysis of Specificity
A direct head-to-head comparison of the specificity of these inhibitors in a single study is not currently available. However, by collating data from various sources, we can infer their relative selectivity.
| Inhibitor | Evidence of Specificity | Potential Off-Target Effects |
| This compound | Initially identified as a RIOK2 inhibitor, its anti-tumor effects in glioblastoma have been shown to be independent of RIOK2, suggesting a shift in understanding its primary target.[10] | The full off-target profile is not extensively characterized. One study noted potential blood vessel-associated toxicity in vivo.[1] |
| SZL P1-41 (Compound #25) | Described as selectively suppressing SCF-Skp2 E3 ligase activity with no effect on other tested SCF complexes. | Further comprehensive selectivity profiling against a broader range of E3 ligases and other cellular targets would be beneficial. |
| C1 (SKPin C1) | Designed to specifically disrupt the Skp2-p27 protein-protein interaction.[3][4] | While specific for the Skp2-p27 interaction, its effects on other Skp2 substrates have not been fully elucidated. |
| Pevonedistat (MLN4924) | As a NAE inhibitor, it affects all cullin-RING ligases, indicating a broad mechanism of action rather than specific inhibition of Skp2.[7][8] | Known to have off-target effects, such as the activation of ERK signaling.[11] Its broad activity can lead to a wider range of cellular effects and potential toxicities.[12] |
Experimental Data Summary
The following table summarizes key experimental findings for each inhibitor, providing insights into their biological effects.
| Inhibitor | Cell-Based Assay | Findings | Reference |
| This compound | Western Blot (Glioblastoma cells) | Time- and dose-dependent decrease in Skp2 protein levels, with a significant reduction observed after 6 hours of treatment. Concomitant increase in p27 and p21 protein levels. | [1] |
| Real-Time PCR (Glioblastoma cells) | Dose-dependent decrease in Skp2 mRNA levels after 6 hours of treatment. | [1] | |
| SZL P1-41 (Compound #25) | In vivo Ubiquitination Assay | Inhibited Skp2-mediated ubiquitination of p27 and Akt. | |
| Cell Viability Assay | Selectively suppressed the viability of cancer cells over normal cells. | [2] | |
| C1 (SKPin C1) | In vitro Ubiquitination Assay | Inhibited Skp2-mediated ubiquitination of p27. | [5] |
| Cell Cycle Analysis | Increased the percentage of cells in the G0/G1 phase. | [5] | |
| Pevonedistat (MLN4924) | Western Blot (Neuroblastoma cells) | Increased levels of cullins (due to inhibition of their degradation) and the CRL substrate WEE1. | [9] |
| Cell Cycle Analysis | Induced S-phase arrest in p53 wild-type cells. | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The Skp2 pathway leading to p27 degradation and cell cycle progression.
Caption: Experimental workflow for evaluating the specificity of Skp2 inhibitors.
Detailed Experimental Protocols
1. In Vitro Ubiquitination Assay
This assay directly measures the ability of an inhibitor to block the ubiquitination of a Skp2 substrate, such as p27.
-
Reaction Mixture: Combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH3), ubiquitin, ATP, a recombinant SCF-Skp2 complex, and the substrate (e.g., phosphorylated p27) in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Inhibitor Treatment: Add the test inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes) to allow for the ubiquitination reaction to proceed.
-
Detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE and analyze by Western blotting using antibodies against the substrate (e.g., anti-p27) and ubiquitin. A decrease in the high molecular weight smear of polyubiquitinated p27 in the presence of the inhibitor indicates successful inhibition.[13][14][15][16]
2. Western Blot Analysis for Protein Levels
This assay determines the effect of the inhibitor on the steady-state levels of Skp2 and its substrates in cells.
-
Cell Culture and Treatment: Plate cells (e.g., glioblastoma cell lines U118MG or LN-18) and allow them to adhere. Treat the cells with various concentrations of the inhibitor (e.g., 5, 10, 15 µM this compound) or vehicle control for different time points (e.g., 2.5, 6, 24 hours).[1]
-
Lysate Preparation: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against Skp2, p27, p21, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.[1]
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor with its protein target in a cellular context.
-
Cell Treatment: Treat intact cells with the test inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures. The binding of a ligand (inhibitor) typically stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein (Skp2) remaining at each temperature by Western blotting or other quantitative methods like ELISA or AlphaScreen.[17][18][19][20] A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding to the target protein.
Conclusion
This compound represents a promising inhibitor of the Skp2 pathway with a distinct mechanism of action involving the downregulation of Skp2 expression. While current data suggests its anti-tumor effects in certain cancer models are mediated through Skp2 inhibition, a comprehensive specificity profile is yet to be established. In contrast, inhibitors like SZL P1-41 and C1 are designed to be highly specific by targeting distinct protein-protein interactions within the SCF-Skp2 complex. Pevonedistat, with its broad activity against all cullin-RING ligases, serves as a non-specific control in this context.
For researchers and drug development professionals, the choice of an inhibitor will depend on the specific research question or therapeutic strategy. For studies requiring highly specific modulation of the Skp2-p27 axis, inhibitors like C1 may be preferable. If the goal is to disrupt the overall function of the SCF-Skp2 complex, SZL P1-41 could be a suitable tool. This compound, with its unique mechanism of reducing Skp2 levels, warrants further investigation to fully characterize its specificity and therapeutic potential. Future studies employing comprehensive selectivity profiling, such as kinome-wide or E3 ligase-wide screening panels, will be crucial to fully elucidate the specificity of this compound and its place in the landscape of Skp2-targeted therapies.
References
- 1. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Nedd8-Activating Enzyme Is a Druggable Host Dependency Factor of Human and Mouse Cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. docs.abcam.com [docs.abcam.com]
- 14. US10067143B2 - Ubiquitination assay - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating NSC139021's Therapeutic Potential: A Comparative Guide for Glioblastoma Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of NSC139021's therapeutic potential against the current standard of care for glioblastoma, Temozolomide (TMZ). The information presented is based on published findings and aims to facilitate the replication and further investigation of this compound's anti-cancer properties.
At a Glance: this compound vs. Temozolomide in Glioblastoma
| Feature | This compound | Temozolomide (TMZ) |
| Primary Target | Skp2 E3 ligase | DNA alkylation |
| Mechanism of Action | Induces G1/S cell cycle arrest and p53-dependent apoptosis by inhibiting Skp2, leading to the accumulation of p27 and p21. | Methylates DNA, leading to DNA damage and apoptosis. |
| Reported Efficacy in Glioblastoma Cell Lines | Effective in both TMZ-sensitive and TMZ-resistant cell lines. | Efficacy is largely dependent on the MGMT promoter methylation status of the cancer cells. |
| In Vivo Efficacy | Has demonstrated significant tumor growth suppression in both subcutaneous and orthotopic glioblastoma models.[1] | Standard of care, shows efficacy but resistance is common. |
Quantitative Performance Data
The following tables summarize the quantitative data from published studies on the efficacy of this compound and Temozolomide in various glioblastoma models.
In Vitro Cell Viability (IC50)
| Cell Line | This compound (µM) | Temozolomide (µM) | MGMT Promoter Status |
| U118MG | ~10 (at 72h) | ~145 (at 48h) | Unmethylated (Resistant) |
| LN-18 | ~10 (at 72h) | Highly Resistant (>500) | Unmethylated (Resistant) |
| GL261 | ~15 (at 72h) | Sensitive | Methylated (Sensitive) |
Note: IC50 values can vary between studies due to different experimental conditions.
In Vitro Colony Formation
| Cell Line | This compound (10 µM) | Temozolomide |
| U118MG | Significant reduction in colony number | - |
| LN-18 | Significant reduction in colony number | Minor reduction in clonogenicity |
| GL261 | Significant reduction in colony number | - |
In Vivo Tumor Growth Inhibition
| Model | Treatment | Dosage | Tumor Growth Inhibition |
| U118MG Xenograft | This compound | 150 mg/kg, i.p., 3x/week | Significant suppression of tumor growth.[1] |
| U118MG Xenograft | Temozolomide | - | Slight reduction in tumor growth. |
| GL261 Orthotopic | This compound | 150 mg/kg, i.p. | Significantly decreased tumor size.[1] |
| GL261 Orthotopic | Temozolomide | 10 mg/kg, p.o., 5x/week | Significant reduction in tumor volume. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups, the following diagrams are provided in the DOT language.
This compound's Mechanism of Action
Caption: this compound signaling pathway in glioblastoma.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for in vivo glioblastoma xenograft studies.
Logical Comparison of this compound and Temozolomide
Caption: Logical comparison of this compound and Temozolomide.
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the replication of published findings.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed glioblastoma cells (U118MG, LN-18, or GL261) in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 15 µM) or Temozolomide.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with the desired concentrations of this compound or Temozolomide.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium every 3-4 days.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 20 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against Skp2, p27, p21, CDK2, p-Rb, p53, Bax, and cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Models
-
Subcutaneous Model:
-
Cell Injection: Subcutaneously inject 5 x 10⁶ U118MG cells into the flank of athymic nude mice.
-
Treatment: When tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound or Temozolomide via intraperitoneal (i.p.) or oral (p.o.) routes at the specified doses and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, excise and weigh the tumors.
-
-
Orthotopic Model:
-
Cell Implantation: Stereotactically implant GL261 cells into the striatum of syngeneic mice.
-
Treatment and Monitoring: Follow the treatment and monitoring protocols as described for the subcutaneous model. Tumor growth can be monitored using bioluminescence imaging if luciferase-expressing cells are used.
-
Alternative Therapeutic Strategies
While Temozolomide is the standard of care, the mechanism of this compound suggests that inhibitors of the Skp2-p27/p21 pathway and CDK2 could be viable alternatives. Preclinical studies have investigated compounds like Flavopiridol and Dinaciclib (pan-CDK inhibitors) in glioblastoma, showing some efficacy, particularly in combination with other therapies.[2][3] Further research into more specific Skp2 or CDK2 inhibitors may provide novel therapeutic avenues for glioblastoma, especially for TMZ-resistant tumors.
References
Assessing the Translational Potential of NSC139021 in Comparison to Novel Small-Molecule PD-1/PD-L1 Inhibitors
In the landscape of modern oncology, the development of novel small-molecule inhibitors continues to open new avenues for therapeutic intervention. This guide provides a comparative assessment of NSC139021, a compound investigated for its anti-glioblastoma activity, and the burgeoning class of small-molecule inhibitors targeting the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) immune checkpoint. This comparison aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven perspective on their respective translational potentials.
Introduction to the Inhibitors
This compound is a small molecule initially identified as a RIOK2 inhibitor. However, recent studies have elucidated its primary anti-cancer mechanism in glioblastoma to be independent of RIOK2. Instead, this compound induces cell cycle arrest and apoptosis through modulation of the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway.[1][2][3]
Small-Molecule PD-1/PD-L1 Inhibitors represent a promising alternative to monoclonal antibody-based immunotherapies.[4][5] These orally bioavailable compounds are designed to disrupt the interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby restoring anti-tumor immunity.[4][6] This guide will focus on representative molecules from this class, including BMS-202, CA-170, and JBI-2174, for which preclinical data are available.
Comparative Preclinical Data
The translational potential of a novel inhibitor is contingent on a range of factors, from in vitro potency to in vivo efficacy and safety profiles. The following tables summarize the available preclinical data for this compound and selected small-molecule PD-1/PD-L1 inhibitors.
Table 1: In Vitro Potency and Cellular Effects
| Inhibitor | Target/Pathway | Assay | Cell Line(s) | Key Findings | Reference(s) |
| This compound | Skp2-p27/p21-CDK2-Rb | Cell Viability (CCK-8) | U118MG, LN-18, GL261 | Dose- and time-dependent inhibition of proliferation (5-15 µM) | [1] |
| Cell Cycle Analysis | U118MG, LN-18 | Arrest at G0/G1 phase | [1][2] | ||
| Apoptosis Assay | U118MG, LN-18 | Induction of apoptosis | [1][2] | ||
| BMS-202 | PD-1/PD-L1 Interaction | HTRF Binding Assay | - | IC50 of 18 nM | [7][8] |
| Cell Proliferation | SCC-3, Jurkat | IC50 of 15 µM and 10 µM, respectively | [7][9] | ||
| CA-170 | PD-L1, VISTA | T-cell Proliferation/IFN-γ Secretion | Lymphocytes | Potent rescue of T-cell function suppressed by PD-L1/VISTA | [10][11] |
| JBI-2174 | PD-1/PD-L1 Interaction | TR-FRET Assay | - | IC50 of ~1-1.5 nM | [12] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Inhibitor | Animal Model | Tumor Type | Dosing | Key Efficacy Outcomes | Pharmacokinetic Profile | Reference(s) |
| This compound | Nude mice xenograft (U118MG cells) | Glioblastoma | 100 or 150 mg/kg, i.p., 3x/week for 21 days | Significant decrease in tumor volume and weight | Not detailed | [1] |
| BMS-202 | Humanized MHC-dKO NOG mice | Human lymphoma (SCC-3) | 20 mg/kg, i.p., daily for 9 days | 41% tumor growth inhibition | Not detailed | [7] |
| CA-170 | Syngeneic mouse models | Various | Oral, dose-dependent | Inhibition of tumor growth, enhanced T-cell activation | Oral bioavailability: ~40% (mouse), <10% (monkey) | [11][13] |
| JBI-2174 | hPD-L1/MC38 syngeneic and brain orthotopic models | Colon Carcinoma, Brain Metastasis | Oral | Comparable or better efficacy than atezolizumab | Excellent oral bioavailability and brain penetration | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs is crucial for a comprehensive understanding of these inhibitors.
References
- 1. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis | Semantic Scholar [semanticscholar.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Progress in small-molecule inhibitors targeting PD-L1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Development of small molecule drugs targeting immune checkpoints | Cancer Biology & Medicine [cancerbiomed.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 10. curis.com [curis.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of NSC139021
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of NSC139021, also known by its chemical name 1-[2-Thiazolylazo]-2-naphthol. Adherence to these procedures is critical for laboratory safety and environmental protection.
Chemical and Safety Data Overview
This compound is an organic compound used in research, notably as a RIOK2 inhibitor with anti-tumor effects.[1][2] Due to its chemical nature, specific precautions must be taken for its disposal. The following table summarizes key information derived from its Safety Data Sheet (SDS).[3]
| Property | Information | Source |
| Chemical Name | 1-[2-Thiazolylazo]-2-naphthol | [3] |
| Synonyms | TAN, (E)-1-(thiazol-2-yldiazenyl)naphthalen-2-ol | [3] |
| Physical State | Solid | [3] |
| Appearance | Red or orange solid | [3] |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [3] |
Experimental Protocols for Safe Disposal
The primary recommended method for the disposal of this compound is through a licensed chemical waste management service.[3] Under no circumstances should this compound be disposed of down the drain or mixed with general waste.[3]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and protective eyewear.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated labware (e.g., pipette tips, weighing boats), in a designated, clearly labeled hazardous waste container.[4] The container should be compatible with the chemical and sealable.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a designated hazardous liquid waste container. The container must be clearly labeled with the full chemical name and the solvent used.[4] Do not mix with other incompatible waste streams.
-
-
Container Labeling: Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound" or "1-[2-Thiazolylazo]-2-naphthol," the approximate quantity, and the date.[4]
-
Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[2] The recommended disposal methods are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3]
-
Decontamination of Empty Containers: Any original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2] After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By following these procedures, you contribute to a safer laboratory environment and ensure compliance with chemical waste regulations. Always consult your institution's specific guidelines and the Safety Data Sheet for any chemical you are handling.
References
Personal protective equipment for handling NSC139021
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of NSC139021.
This document provides critical safety and logistical information for the handling and disposal of this compound, a compound identified chemically as 1-(2-Thiazolylazo)-2-naphthol. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemical impermeable gloves. Gloves must be inspected prior to use. Wash and dry hands after handling.[1] | To prevent skin contact which can cause irritation.[1] |
| Body Protection | A laboratory coat must be worn. For handling larger quantities or where splashing is possible, consider a splash-resistant chemical apron. | To protect skin from accidental contact. Azo dyes are known to be deeply colored and can stain skin and clothing. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] Handling should occur in a well-ventilated area, preferably a chemical fume hood.[1][2] | To prevent respiratory tract irritation.[1] |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Detailed Methodologies
First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spill and Disposal Procedures:
-
Spill Response: In the event of a spill, avoid dust formation.[1] Avoid breathing vapors, mist, or gas.[1] Use personal protective equipment.[1] Evacuate personnel to a safe area.[1] Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Discharge into the environment must be avoided.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from foodstuff containers or incompatible materials.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
